2-Borono-6-trifluoromethylbenzoic acid
Description
Properties
IUPAC Name |
2-borono-6-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)4-2-1-3-5(9(15)16)6(4)7(13)14/h1-3,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSDYDOLXOLHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681536 | |
| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-62-6 | |
| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Borono-6-trifluoromethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 2-Borono-6-trifluoromethylbenzoic acid. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and materials science.
Core Chemical Properties
This compound (CAS No. 1256345-62-6) is a bifunctional organic compound featuring both a boronic acid and a carboxylic acid group, ortho-substituted on a benzene ring that also contains a trifluoromethyl group. This unique substitution pattern makes it a valuable building block in organic synthesis.
While specific experimental data such as melting and boiling points for this exact compound are not widely published, computational data and properties of analogous structures provide valuable insights.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1256345-62-6 | [1] |
| Molecular Formula | C₈H₆BF₃O₄ | [1] |
| Molecular Weight | 233.94 g/mol | [1] |
| Purity | ≥95% | [1][2] |
| SMILES | O=C(O)C1=C(C(F)(F)F)C=CC=C1B(O)O | [1] |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | [1] |
| LogP | 0.0834 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 |[1] |
The physical state, solubility, and acidity of this compound can be inferred from data on structurally similar compounds. It is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like methanol and DMSO. The presence of the electron-withdrawing trifluoromethyl and boronic acid groups likely results in a relatively low pKa for the carboxylic acid.
Table 2: Experimental Data for Structurally Analogous Compounds
| Compound | Melting Point (°C) | Solubility Notes | Predicted pKa |
|---|---|---|---|
| 2-(Trifluoromethyl)benzoic acid | 107-110 | Poorly soluble in water; soluble in DMSO, ethyl acetate.[3] | - |
| 2-Fluoro-6-(trifluoromethyl)benzoic acid | 86-90 | Soluble in Methanol.[4] | 2.30 ± 0.36[4] |
| 2-Amino-6-(trifluoromethyl)benzoic acid | 130-132.5 | - | 3.97 ± 0.36[5] |
| 2,6-Bis(trifluoromethyl)benzoic acid | 138-140 | - | - |
Spectroscopic Analysis (Predicted)
-
¹H NMR: The spectrum would likely show complex multiplets in the aromatic region (approx. 7.5-8.0 ppm). A broad singlet for the carboxylic acid proton (>10 ppm) and another for the boronic acid protons (variable, may exchange with solvent) would be expected.
-
¹³C NMR: The spectrum would display eight distinct signals. The carboxyl carbon would be the most downfield ( >165 ppm). The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbon bonded to the boron atom would also have a characteristic chemical shift.
-
FTIR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). A strong C=O stretching vibration (approx. 1700 cm⁻¹) would be prominent. B-O-H stretching and bending vibrations from the boronic acid group would also be present.
Reactivity and Key Applications: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a reactant in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[7][8] The presence of the trifluoromethyl group can enhance the reactivity and stability of the molecule, making it a valuable building block for introducing fluorinated aromatic moieties into complex target molecules in pharmaceutical and agrochemical development.[9]
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While a specific, validated protocol for this compound was not found, a general procedure for a Suzuki-Miyaura coupling using an arylboronic acid is provided below. This serves as a starting point for reaction optimization.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous and degassed solvent (e.g., toluene, dioxane, THF) and potentially a co-solvent like degassed water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
-
Hazard Classification: Based on related compounds, this compound is expected to cause skin and serious eye irritation. It may also cause respiratory irritation.[10][11]
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZOIC ACID | 32890-94-1 [m.chemicalbook.com]
- 5. 2-AMINO-6-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 314-46-5 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-Borono-6-trifluoromethylbenzoic acid (CAS 1256345-62-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Borono-6-trifluoromethylbenzoic acid is a synthetically versatile organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique trifluoromethyl and boronic acid functionalities on a benzoic acid scaffold make it a valuable building block for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid. The presence of the electron-withdrawing trifluoromethyl group and the boronic acid moiety on the aromatic ring significantly influences its reactivity and potential biological activity.
| Property | Data |
| CAS Number | 1256345-62-6 |
| Molecular Formula | C₈H₆BF₃O₄ |
| Molecular Weight | 233.94 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Melting Point | Information not publicly available |
| Solubility | Information not publicly available |
Quantitative data is based on information from chemical suppliers. Specific values may vary between batches and suppliers.
Synthesis
Proposed Synthetic Pathway: Directed Ortho-Metalation
A potential synthetic route starts with 2-(trifluoromethyl)benzoic acid. The carboxylic acid group can direct the metalation to the ortho position.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: A solution of 2-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A strong lithium base, such as n-butyllithium (n-BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), is added dropwise to the solution. The reaction is stirred for a period to allow for the formation of the dilithiated intermediate.
-
Borylation: A trialkyl borate, for example, trimethyl borate (B(OMe)₃), is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid (HCl), to hydrolyze the boronic ester intermediate to the final product, this compound.
-
Purification: The product is then extracted from the aqueous phase using an organic solvent, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as recrystallization or column chromatography.
Applications in Organic Synthesis
The primary application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds.
Figure 2: Suzuki-Miyaura cross-coupling reaction workflow.
The trifluoromethyl group can enhance the reactivity and stability of the boronic acid, making it a desirable coupling partner. The resulting products containing the 2-carboxy-3-(trifluoromethyl)phenyl moiety are of significant interest in the development of new pharmaceuticals and materials.
Potential in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl groups into drug candidates is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. Phenylboronic acids themselves have shown a range of biological activities, including antibacterial and enzyme-inhibiting properties.
While specific biological activity for this compound has not been detailed in publicly available literature, related trifluoromethyl-substituted phenylboronic acids have been investigated for their potential as antibacterial agents. The proposed mechanism of action for some antibacterial boronic acids involves the inhibition of essential bacterial enzymes.
Figure 3: Potential antibacterial mechanism of action.
The unique substitution pattern of this compound makes it a valuable scaffold for the design of novel therapeutic agents. The carboxylic acid group provides a handle for further functionalization, allowing for its incorporation into larger, more complex molecules with tailored biological activities.
Conclusion
This compound is a specialized chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its utility in Suzuki-Miyaura coupling reactions provides a straightforward method for the introduction of the 2-carboxy-3-(trifluoromethyl)phenyl moiety into a wide range of molecules. While further research is needed to fully elucidate its biological activity, the known properties of related compounds suggest that it is a promising candidate for the development of new therapeutic agents. The synthetic and application workflows presented in this guide provide a foundation for its effective utilization in the laboratory.
A Technical Guide to the Synthesis of 2-Borono-6-trifluoromethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Borono-6-trifluoromethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and relevant chemical data to aid researchers in the efficient preparation of this compound.
Introduction
This compound is a bifunctional molecule featuring a boronic acid and a carboxylic acid moiety on a benzene ring, which is also substituted with an electron-withdrawing trifluoromethyl group. The boronic acid functionality makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This unique combination of functional groups makes this compound a sought-after intermediate in the synthesis of complex pharmaceuticals and advanced materials.
Proposed Synthetic Pathways
The synthesis of this compound can be strategically approached from its halogenated precursor, 2-bromo-6-(trifluoromethyl)benzoic acid. Two primary methods are proposed for the conversion of the aryl bromide to the desired boronic acid:
-
Route A: Lithiation-Borylation: This classic organometallic approach involves a halogen-metal exchange followed by quenching with a boron electrophile.
-
Route B: Palladium-Catalyzed Borylation (Miyaura Borylation): This modern cross-coupling method utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent.
The overall synthetic scheme is presented below:
An In-depth Technical Guide to 2-Borono-6-trifluoromethylbenzoic Acid: A Promising Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Borono-6-trifluoromethylbenzoic acid, a molecule of significant interest in medicinal chemistry. By combining the unique electronic properties of a trifluoromethyl group with the versatile reactivity of a boronic acid, this compound presents a valuable scaffold for the development of novel therapeutics. This document outlines its molecular structure, physicochemical properties, and potential applications, supported by generalized experimental protocols and conceptual frameworks relevant to its use in drug discovery.
Molecular Structure and Properties
This compound (CAS Number: 1256345-62-6) is a disubstituted benzoic acid derivative.[1][2][3] The strategic placement of a boronic acid group at the 2-position and a trifluoromethyl group at the 6-position of the benzoic acid ring results in a unique combination of chemical characteristics.
The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly influence the acidity of the carboxylic acid and the boronic acid moieties. In drug design, the trifluoromethyl group is often employed to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve a molecule's binding affinity to target proteins through favorable interactions.
The boronic acid functionality is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. Furthermore, boronic acids are known to be potent inhibitors of certain classes of enzymes, particularly serine proteases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256345-62-6 | [1][2][3] |
| Molecular Formula | C₈H₆BF₃O₄ | [1] |
| Molecular Weight | 233.94 g/mol | [1][2] |
| Purity | ≥95% | [2] |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | [1] |
| LogP | 0.0834 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis
A detailed, experimentally validated synthesis protocol for this compound is not currently described in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established organometallic methodologies. A common approach for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Conceptual Synthetic Pathway:
Figure 1: A conceptual synthetic pathway for this compound.
General Experimental Protocol for the Synthesis of an Arylboronic Acid via Lithiation-Borylation (Illustrative Example):
Disclaimer: This is a generalized protocol and has not been specifically optimized for this compound. Appropriate safety precautions must be taken when working with organolithium reagents and cryogenic temperatures.
Materials:
-
2-Bromo-6-(trifluoromethyl)benzoic acid (or a suitable precursor)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the starting aryl bromide in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. The reaction progress can be monitored by TLC.
-
After the lithium-halogen exchange is complete, add triisopropyl borate dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude boronic acid.
-
The crude product may be purified by recrystallization or column chromatography.
Applications in Drug Development
The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates.
Serine Protease Inhibition
Boronic acids are well-documented as potent inhibitors of serine proteases. The boron atom can form a stable, covalent, yet reversible, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.
Figure 2: Mechanism of serine protease inhibition by a boronic acid.
The trifluoromethyl group on the phenyl ring can further enhance the inhibitory potency by increasing the Lewis acidity of the boron atom and by participating in favorable interactions within the enzyme's active site.
Suzuki-Miyaura Cross-Coupling
The boronic acid moiety serves as a key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the 2-carboxy-3-(trifluoromethyl)phenyl motif into a wide range of molecular scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction (Illustrative Example):
Disclaimer: This is a generalized protocol and requires optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Figure 3: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. The synergistic combination of a trifluoromethyl group and a boronic acid moiety on a benzoic acid scaffold provides a unique set of physicochemical and reactive properties. While specific experimental data for this compound is not widely available, its potential for the development of novel enzyme inhibitors and as a key component in Suzuki-Miyaura cross-coupling reactions is evident. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and holds significant promise for the advancement of therapeutic agents.
References
An In-depth Technical Guide to the Physicochemical Profile of 2-Borono-6-trifluoromethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Borono-6-trifluoromethylbenzoic acid, a specialized organoboron compound, holds significant interest within the realms of medicinal chemistry and materials science. Its unique trifluoromethyl and boronic acid functionalities suggest potential applications as a versatile building block in the synthesis of complex molecules, including pharmacologically active agents and advanced materials. The strategic placement of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the boronic acid moiety offers a reactive handle for various chemical transformations, most notably Suzuki-Miyaura cross-coupling reactions. This document provides a comprehensive overview of the known physical properties of this compound, alongside generalized experimental protocols for the determination of key physicochemical parameters.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BF₃O₄ | ChemScene[1], CymitQuimica[2][3] |
| Molecular Weight | 233.94 g/mol | ChemScene[1], CymitQuimica[2][3] |
| Purity | ≥95% | ChemScene[1], CymitQuimica[2] |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | ChemScene[1] |
| LogP (calculated) | 0.0834 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 3 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Experimental Protocols
The following sections outline standardized, yet general, experimental methodologies for determining the principal physical properties of boronic acids like this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For a pure substance, this range is typically narrow.
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the assessment.
-
Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed flask.
-
Agitation: The flasks are agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated. The mass of the remaining solid is determined, from which the solubility can be calculated (e.g., in mg/mL or mol/L). Alternatively, the concentration of the solute in the saturated solution can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is a critical parameter in understanding its behavior in physiological environments.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of the boronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Logical Workflow for Compound Characterization
The following diagram illustrates a generalized workflow for the characterization of a newly synthesized chemical entity, such as this compound.
Caption: A logical workflow for the synthesis, purification, characterization, and evaluation of a novel chemical compound.
Conclusion
While specific experimental data for this compound remains limited in the public domain, this guide provides a foundational understanding of its known characteristics. The outlined experimental protocols offer a robust framework for researchers to determine the key physicochemical properties essential for advancing its application in drug discovery and material science. The structured approach to compound characterization, as illustrated in the workflow diagram, emphasizes the systematic process required to fully evaluate the potential of such novel chemical entities. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this promising molecule.
References
An In-depth Technical Guide on the Solubility of 2-Borono-6-trifluoromethylbenzoic acid
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Borono-6-trifluoromethylbenzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document offers a qualitative analysis based on the physicochemical properties of analogous compounds, namely boronic acids and trifluoromethylbenzoic acids. A detailed experimental protocol for determining the precise solubility of the title compound is provided, focusing on the dynamic (synthetic) method, which is a reliable technique for this class of molecules. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an understanding of the solubility profile of this compound for applications in reaction optimization, formulation, and purification.
Introduction
This compound is a specialized organic compound featuring both a boronic acid and a trifluoromethylbenzoic acid moiety. The boronic acid group is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The trifluoromethyl group, a strong electron-withdrawing group, can significantly influence the compound's acidity, lipophilicity, and metabolic stability. An understanding of the solubility of this compound in various solvents is crucial for its effective use in synthetic chemistry and pharmaceutical research. This guide consolidates the expected solubility behavior and provides a robust experimental framework for its quantitative determination.
Physicochemical Properties
| Property | Value |
| CAS Number | 1256345-62-6 |
| Molecular Formula | C₈H₆BF₃O₄ |
| Molecular Weight | 233.94 g/mol |
| Appearance | Typically a white to off-white solid |
Qualitative Solubility Analysis
-
Boronic Acid Group (-B(OH)₂): This group is capable of hydrogen bonding, which generally imparts solubility in polar solvents. Phenylboronic acid, for example, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[1]
-
Carboxylic Acid Group (-COOH): This functional group also contributes to polarity and allows for hydrogen bonding. Its acidity means that solubility is expected to be pH-dependent, with increased solubility in basic aqueous solutions due to deprotonation to the carboxylate salt.
-
Trifluoromethyl Group (-CF₃): This is a lipophilic and hydrophobic group. Its presence is expected to decrease aqueous solubility and increase solubility in non-polar organic solvents.[2] For instance, 2-(trifluoromethyl)benzoic acid is poorly soluble in water but more soluble in organic solvents like ethyl acetate and dimethyl sulfoxide (DMSO).[2]
Based on these considerations, the following table summarizes the expected qualitative solubility of this compound in various classes of solvents.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Water | H₂O | Poorly Soluble | The hydrophobic trifluoromethyl group and the overall organic structure are likely to dominate over the polar boronic and carboxylic acid groups.[2] |
| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble | The acidic carboxylic acid and, to a lesser extent, the boronic acid will deprotonate to form more soluble salts. |
| Polar Protic Solvents | Methanol, Ethanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the boronic acid and carboxylic acid groups. |
| Polar Aprotic Solvents | Acetone, DMSO, THF | Soluble | These solvents can accept hydrogen bonds and have a high dielectric constant, which should facilitate the dissolution of the polar functional groups. Phenylboronic acid shows good solubility in acetone.[1] |
| Halogenated Solvents | Dichloromethane, Chloroform | Moderately Soluble | These solvents have intermediate polarity. Phenylboronic acid has moderate solubility in chloroform.[1] |
| Nonpolar Solvents | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. Phenylboronic acid has very low solubility in hydrocarbon solvents.[1] |
Experimental Protocol for Solubility Determination: The Dynamic Method
A common and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Principle
A biphasic mixture of the solute (this compound) and the chosen solvent of a known composition is prepared in a jacketed glass vessel. The mixture is heated at a slow, constant rate while being stirred vigorously. The turbidity of the solution is continuously monitored. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this procedure for a range of compositions, a solubility curve (solubility vs. temperature) can be constructed.
Apparatus and Reagents
-
Jacketed glass vessel
-
Magnetic stirrer
-
Circulating thermostat bath with controlled heating
-
Calibrated digital thermometer or temperature probe (accuracy ±0.1 K)
-
Turbidity sensor (e.g., a laser and photodetector or a luminance probe)
-
Analytical balance (accuracy ±0.0001 g)
-
This compound (of known purity)
-
Selected solvents (analytical grade)
Experimental Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a mixture of known mole fraction.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture to ensure homogeneity. Start heating the mixture at a slow, constant rate (e.g., 0.1–0.3 K/min) to maintain thermal equilibrium.
-
Turbidity Measurement: Continuously monitor the turbidity of the mixture using the turbidity sensor. The light intensity transmitted through the solution will be low in the presence of suspended solid particles.
-
Determination of Dissolution Temperature: Record the temperature at which the solution becomes clear. This point is marked by a sharp increase in the intensity of the transmitted light and is considered the solid-liquid equilibrium temperature for that composition.
-
Data Collection: Repeat steps 1-4 for different compositions of the solute and solvent to obtain a series of data points (mole fraction vs. dissolution temperature).
-
Constructing the Solubility Curve: Plot the mole fraction of the solute as a function of the dissolution temperature to generate the solubility curve.
Visualizations
Experimental Workflow for Dynamic Solubility Determination
Caption: Experimental workflow for the dynamic method of solubility determination.
Conclusion
While quantitative solubility data for this compound is not currently available in the literature, a qualitative assessment based on its functional groups suggests it is likely soluble in polar organic solvents and aqueous basic solutions, with poor solubility in water and nonpolar solvents. For researchers requiring precise solubility data, the dynamic (synthetic) method provides a reliable and accurate experimental approach. The detailed protocol and workflow presented in this guide offer a clear pathway for determining the solubility of this compound, which is essential for its effective application in research and development.
References
An In-depth Technical Guide to the Stability of 2-Borono-6-trifluoromethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-Borono-6-trifluoromethylbenzoic acid, a key building block in medicinal chemistry and materials science. Given the limited publicly available stability data for this specific compound, this document outlines the expected stability profile based on the known behavior of related arylboronic acids and provides detailed methodologies for its assessment.
Introduction to this compound and its Stability
This compound is a bifunctional molecule featuring a boronic acid and a carboxylic acid on a benzene ring substituted with a highly electron-withdrawing trifluoromethyl (CF₃) group. Boronic acids are crucial in organic synthesis, most notably in the Suzuki-Miyaura coupling reaction, and are also found in several therapeutic agents.[1][2] The stability of such molecules is a critical parameter, influencing their storage, handling, formulation, and ultimately, their efficacy and safety in pharmaceutical applications. Forced degradation studies are essential for understanding the chemical behavior of a molecule and for developing stable formulations.[3]
The presence of the trifluoromethyl group is known to increase the Lewis acidity of the boronic acid, which can influence its reactivity and stability. This guide will explore the likely degradation pathways and provide robust experimental protocols for a thorough stability assessment.
Physicochemical Properties Influencing Stability
The stability of this compound is primarily influenced by its functional groups:
-
Boronic Acid Group: The B-C bond in arylboronic acids is susceptible to cleavage, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen atom).[4][5] This process can be influenced by pH, temperature, and the electronic nature of the aromatic ring.[4]
-
Trifluoromethyl Group (CF₃): As a strong electron-withdrawing group, the CF₃ moiety increases the Lewis acidity of the boronic acid. This can affect its binding affinities and susceptibility to nucleophilic attack.
-
Carboxylic Acid Group: The carboxylic acid group influences the molecule's pKa and solubility. The overall acidity of the molecule is a key factor in its stability profile, particularly in aqueous solutions.[6]
Potential Degradation Pathways
Based on the known chemistry of arylboronic acids, two primary degradation pathways are anticipated for this compound: protodeboronation and oxidation.
3.1 Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[5] This is a common degradation route for arylboronic acids, especially in aqueous media.[4] The reaction can be catalyzed by acids or bases.[5] For this compound, this would result in the formation of 2-(trifluoromethyl)benzoic acid and boric acid.
Caption: Proposed protodeboronation pathway for this compound.
3.2 Oxidative Degradation
Oxidative degradation is another common pathway for boronic acids, often initiated by reactive oxygen species.[7][8] For arylboronic acids, this can lead to the replacement of the boronic acid group with a hydroxyl group, forming a phenol. In this case, the product would be 2-hydroxy-6-trifluoromethylbenzoic acid. The reaction with hydrogen peroxide is a common way to simulate this degradation pathway.[7]
Caption: Proposed oxidative degradation pathway for this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves subjecting the compound to a range of stress conditions (forced degradation) and analyzing the resulting samples using a stability-indicating analytical method.[3]
4.1 Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 70°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 70°C | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat | 105°C | 48 hours |
| Photolytic | UV (200 Wh/m²) & Visible (1.2 million lux hours) | Room Temp | As per ICH Q1B |
Note: The duration should be adjusted to achieve the target degradation of 5-20%. Samples should be taken at multiple time points.
4.2 Stability-Indicating Analytical Method: HPLC
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[1][11]
Table 2: Example HPLC Method for Stability Analysis
| Parameter | Condition |
| Column | C18 Reverse Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 220-400 nm |
Note: Method development and validation are required to ensure the method is specific, accurate, precise, and linear for the parent compound and all significant degradation products.
4.3 Characterization of Degradation Products
Degradation products should be identified and characterized using spectroscopic techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of degradation products and propose molecular formulas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be used to elucidate the structure of isolated degradation products.[12][13] ¹¹B NMR is particularly useful for observing changes in the boron center.[12]
Data Presentation
The results from forced degradation studies should be summarized in a clear and concise manner to allow for easy comparison of the compound's stability under different conditions.
Table 3: Hypothetical Stability Data for this compound
| Stress Condition | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl, 70°C, 48h | 12.5 | 2-(Trifluoromethyl)benzoic acid |
| 0.1 M NaOH, 70°C, 48h | 18.2 | 2-(Trifluoromethyl)benzoic acid |
| 3% H₂O₂, RT, 24h | 8.9 | 2-Hydroxy-6-trifluoromethylbenzoic acid |
| Dry Heat, 105°C, 48h | 2.1 | No major degradation products |
| Photolytic (ICH Q1B) | 4.5 | Minor unidentified degradants |
| Control (RT, dark) | <0.5 | - |
Overall Workflow for Stability Assessment
A systematic approach is necessary for a complete stability assessment, from initial stress testing to the characterization of degradation products.
Caption: A general workflow for the stability assessment of a novel compound.
Conclusion and Storage Recommendations
Recommended Storage Conditions:
-
Store in a tightly sealed container.
-
Keep in a cool, dark, and dry place.
-
Protect from light and moisture.
-
Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
By following the experimental protocols outlined in this guide, researchers and drug development professionals can generate the necessary stability data to ensure the quality, safety, and efficacy of products derived from this compound.
References
- 1. waters.com [waters.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Guide: Spectroscopic Characterization of 2-Borono-6-trifluoromethylbenzoic Acid
For: Researchers, Scientists, and Drug Development Professionals On: Predicted Spectral Data (NMR, IR, MS) and Analytical Methodologies
Predicted Spectral Data
The following tables summarize the expected spectral data for 2-Borono-6-trifluoromethylbenzoic acid. These predictions are derived from established principles of spectroscopy and data from similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.0 - 8.3 | Singlet | 2H | Boronic Acid (-B(OH)₂) |
| ~7.6 - 7.9 | Multiplet | 3H | Aromatic Protons (Ar-H) |
Table 2: Predicted ¹³C NMR Data Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~167.0 | Singlet | Carboxylic Carbon (-C OOH) |
| ~135.0 - 140.0 | Singlet | Aromatic Carbon (C-COOH) |
| ~130.0 - 135.0 | Multiplet | Aromatic Carbons (C-H) |
| ~125.0 - 130.0 | Quartet | Aromatic Carbon (C-CF₃) |
| ~122.0 (q, ¹JCF ≈ 270 Hz) | Quartet | Trifluoromethyl Carbon (-C F₃) |
| Not directly observed or very broad | - | Aromatic Carbon (C-B(OH)₂) |
Table 3: Predicted ¹⁹F and ¹¹B NMR Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference Standard |
| ¹⁹F | ~ -60 to -63 | Singlet | CFCl₃ |
| ¹¹B | ~ 28 to 33 | Broad Singlet | BF₃·OEt₂ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| ~1700-1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1600, ~1475 | Medium | C=C Stretch | Aromatic Ring |
| ~1320-1380 | Strong | B-O Stretch | Boronic Acid |
| ~1250-1350 | Strong | C-F Stretch | Trifluoromethyl |
| ~1100-1200 | Strong | C-F Stretch | Trifluoromethyl |
| ~700-750 | Strong | C-H Bend (out-of-plane) | Aromatic Ring |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z Value | Interpretation | Notes |
| 234 | [M]⁺ | Predicted Molecular Ion |
| 217 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 216 | [M - H₂O]⁺ | Loss of water |
| 189 | [M - COOH]⁺ | Loss of the carboxyl group |
| 165 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |
| 145 | [M - COOH - B(OH)₂]⁺ | Subsequent fragmentation |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data for a novel compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
¹⁹F and ¹¹B NMR Acquisition:
-
These nuclei are acquired using a multinuclear probe.
-
¹⁹F NMR is highly sensitive and requires fewer scans than ¹³C NMR.
-
¹¹B NMR often produces broad signals due to its quadrupolar nature; a wider spectral window may be necessary.[1]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.[2]
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR absorbance or transmittance plot.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for softer ionization or Electron Impact (EI) for more extensive fragmentation.
-
Data Acquisition:
-
For ESI: Infuse the sample solution directly into the source or inject it via an HPLC system. Acquire spectra in both positive and negative ion modes to determine the most sensitive detection method.
-
For EI: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight.[3] Study the fragmentation pattern to gain structural information, looking for characteristic losses of functional groups.[3]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
The Commercial Landscape of 2-Borono-6-trifluoromethylbenzoic Acid: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide on 2-Borono-6-trifluoromethylbenzoic acid is now available for researchers, scientists, and professionals in drug development. This guide details the compound's commercial availability, plausible synthetic routes, and potential applications, with a focus on its utility as a building block in medicinal chemistry.
Commercial Availability
This compound, identified by CAS number 1256345-62-6, is accessible for laboratory use through various chemical suppliers. It is primarily offered for research and development purposes. Key suppliers include Apollo Scientific and ChemScene, who provide the compound with a purity of ≥95%.[1]
Table 1: Commercial Supplier Information for this compound
| Supplier | CAS Number | Purity | Additional Information |
| Apollo Scientific (via CymitQuimica) | 1256345-62-6 | ≥95% | Intended for laboratory use only.[1] |
| ChemScene | 1256345-62-6 | ≥95% | Available for custom synthesis and process optimization. |
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is provided below. These properties are essential for understanding the compound's behavior in various experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₈H₆BF₃O₄ |
| Molecular Weight | 233.94 g/mol |
| IUPAC Name | 2-borono-6-(trifluoromethyl)benzoic acid |
| SMILES | O=C(O)C1=C(C(F)(F)F)C=CC=C1B(O)O |
Synthetic Pathways
Directed ortho-Lithiation and Borylation
A likely synthetic route involves the directed ortho-lithiation of a suitable precursor, 2-(trifluoromethyl)benzoic acid, followed by quenching with a boron electrophile. The carboxylic acid group directs the deprotonation to the adjacent ortho position.
Experimental Protocol: General Procedure for Directed ortho-Lithiation and Borylation
-
Substrate Preparation: Dissolve 2-(trifluoromethyl)benzoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Cool the solution to a low temperature (typically -78 °C). Add a strong lithium amide base, such as lithium diisopropylamide (LDA), dropwise to the solution. The base will deprotonate the aromatic ring at the position ortho to the carboxylic acid.
-
Borylation: After stirring for a specified time to ensure complete lithiation, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the reaction mixture. The borate will react with the lithiated intermediate.
-
Hydrolysis: Allow the reaction to warm to room temperature and then quench with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronate ester and yield the final this compound.
-
Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.
Caption: Plausible synthesis via directed ortho-lithiation and borylation.
Iridium-Catalyzed C-H Borylation
Another viable synthetic approach is the direct C-H borylation of 2-(trifluoromethyl)benzoic acid using an iridium catalyst. This method offers the advantage of direct functionalization without the need for pre-functionalized substrates.
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-(trifluoromethyl)benzoic acid, a boron source such as bis(pinacolato)diboron (B₂pin₂), an iridium catalyst (e.g., [Ir(OMe)(COD)]₂), and a suitable ligand (e.g., a bipyridine derivative) in a reaction vessel.[2]
-
Solvent Addition: Add an anhydrous and degassed solvent, such as THF or cyclopentyl methyl ether (CPME).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-100 °C) for a specified duration.
-
Workup and Purification: After cooling, the reaction mixture is typically filtered through a pad of silica gel to remove the catalyst. The solvent is then removed under reduced pressure, and the resulting crude product is purified by chromatography or recrystallization to yield the desired boronate ester, which can then be hydrolyzed to the boronic acid.
Caption: Plausible synthesis via Iridium-catalyzed C-H borylation.
Applications in Drug Discovery and Development
While specific biological activities for this compound are not yet widely reported, its structural motifs suggest significant potential in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The boronic acid functional group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical agents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine this compound, an aryl halide (bromide, iodide, or chloride), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent System: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Degas the reaction mixture by bubbling an inert gas through it or by freeze-pump-thaw cycles. Heat the mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water or brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Future Outlook
This compound represents a valuable building block for the synthesis of novel organic molecules with potential applications in drug discovery and materials science. Further research into its specific biological activities and the development of optimized synthetic protocols will undoubtedly expand its utility for the scientific community. The combination of the trifluoromethyl group and the versatile boronic acid moiety makes this compound a promising candidate for the generation of new chemical entities with enhanced properties.
References
An In-depth Technical Guide to 2-Borono-6-trifluoromethylbenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Borono-6-trifluoromethylbenzoic acid is a specialized chemical intermediate of significant interest in medicinal chemistry and organic synthesis. The presence of both a boronic acid and a trifluoromethyl group on the benzoic acid scaffold imparts unique reactivity and properties, making it a valuable building block for the synthesis of complex molecules. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates, while the boronic acid moiety is a versatile functional group, most notably for its role in palladium-catalyzed cross-coupling reactions.[1][2][3] This guide provides a comprehensive overview of the available technical data, a plausible synthetic protocol, and the potential applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. This information is critical for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 1256345-62-6 | Commercial Suppliers |
| Molecular Formula | C₈H₆BF₃O₄ | Commercial Suppliers |
| Molecular Weight | 233.94 g/mol | Commercial Suppliers |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents | Inferred from related compounds |
Synthesis and Experimental Protocols
While the specific discovery and historical synthesis of this compound are not well-documented in publicly available literature, a plausible and detailed experimental protocol can be devised based on established methods for the synthesis of ortho-substituted arylboronic acids. A common and effective strategy involves directed ortho-lithiation of a suitable precursor followed by borylation.
Proposed Synthetic Route: Directed Ortho-Lithiation and Borylation
The synthesis of this compound can be envisioned starting from 2-(trifluoromethyl)benzoic acid. The carboxylic acid group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong lithium base. The resulting aryllithium intermediate is then quenched with a boron electrophile, typically a trialkyl borate, followed by acidic workup to yield the desired boronic acid.
Reaction Scheme:
Detailed Experimental Protocol
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is assembled.
-
Initial Setup: The flask is charged with 2-(trifluoromethyl)benzoic acid (1.0 equivalent) and anhydrous THF under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Directed Ortho-Lithiation: TMEDA (2.2 equivalents) is added to the solution. Subsequently, sec-butyllithium (2.2 equivalents) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.
-
Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional hour and then allowed to warm slowly to room temperature overnight.
-
Aqueous Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~1-2). The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x volume of THF).
-
Isolation and Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Applications in Organic Synthesis and Drug Discovery
The trifluoromethyl group is a key functional group in modern medicinal chemistry, often introduced to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2] Boronic acids are exceptionally versatile intermediates, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4][5][6]
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide range of aryl, heteroaryl, or vinyl halides and triflates to generate highly substituted biaryl and heteroaryl structures. These structures are common motifs in many biologically active compounds. The presence of the ortho-trifluoromethyl group can influence the reactivity and selectivity of the coupling reaction.
Building Block for Bioactive Molecules
The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel pharmaceutical candidates. The carboxylic acid group provides a handle for further functionalization, such as amide bond formation, while the boronic acid allows for the introduction of diverse aromatic and heteroaromatic substituents. The trifluoromethyl group can impart favorable pharmacokinetic properties to the final molecule.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway / Key Application
The diagram below represents the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
Conclusion
This compound represents a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. While its specific history is not extensively documented, its chemical nature suggests significant potential for the creation of novel compounds with desirable pharmacokinetic and pharmacodynamic properties. The synthetic protocols and applications outlined in this guide, derived from well-established chemical principles, provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further exploration of its reactivity and applications is warranted and is likely to lead to the discovery of new and important molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Trifluoromethyl)phenylboronic acid = 95.0 1423-27-4 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ortho-Substituted Phenylboronic Acids
Ortho-substituted phenylboronic acids represent a pivotal class of reagents in modern organic chemistry and drug discovery. The presence of a substituent adjacent to the boronic acid moiety introduces unique steric and electronic effects that significantly influence their reactivity, properties, and applications. This guide provides a comprehensive overview of their synthesis, physicochemical characteristics, and utility in synthetic and medicinal chemistry, complete with detailed experimental protocols and visual workflows.
Introduction to Ortho-Substituted Phenylboronic Acids
Phenylboronic acids are organoboron compounds featuring a phenyl group and two hydroxyl groups attached to a boron atom.[1] Their stability, low toxicity, and versatile reactivity make them indispensable tools, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. When a substituent is placed at the ortho-position (the carbon atom adjacent to the boronic acid group), it can profoundly alter the molecule's behavior. This "ortho-effect" can manifest as:
-
Steric Hindrance: The substituent can physically impede the approach of reactants to the boron center, affecting reaction rates and selectivity.[2]
-
Electronic Modulation: The substituent can donate or withdraw electron density, altering the Lewis acidity of the boron atom.[2][3]
-
Intramolecular Interactions: The substituent can form intramolecular hydrogen bonds or coordinate with the boron atom, influencing conformation and reactivity.[3][4]
These effects make ortho-substituted phenylboronic acids both challenging and highly valuable substrates in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[5][6]
Synthesis Strategies
The synthesis of ortho-substituted phenylboronic acids typically involves the introduction of a boronic acid group onto a pre-substituted aromatic ring. Common methods include the reaction of organometallic reagents with borate esters or palladium-catalyzed borylation reactions.[1][7]
A generalized workflow for the synthesis of these compounds often starts from a corresponding ortho-substituted aryl halide.
Caption: Generalized workflow for synthesizing ortho-substituted phenylboronic acids.
Physicochemical Properties and the "Ortho-Effect"
The substituent at the ortho-position dictates the compound's structural and electronic properties. These properties, in turn, govern its reactivity and suitability for various applications.
Electronic Effects and Acidity
The Lewis acidity of the boronic acid is a critical parameter. Electron-withdrawing groups (EWGs) generally increase acidity (lower pKa) by stabilizing the resulting boronate anion, while electron-donating groups (EDGs) decrease acidity.[2][8] The position of the substituent is crucial; the effect is often most pronounced from the ortho and para positions due to resonance effects.[2][9]
However, the ortho-position introduces complexities. For instance, some ortho-substituents can force the boronic acid group out of the plane of the aromatic ring, disrupting resonance and affecting acidity in unpredictable ways.[2]
| Substituent (at ortho-position) | pKa (Predicted/Experimental) | Effect on Acidity | Reference |
| -H (Unsubstituted) | 8.83 | Baseline | [1] |
| -NO₂ | 7.83 (predicted) | Increased Acidity (EWG) | [2] |
| -OCH₃ | - | Decreased Acidity (EDG) | [10] |
| -OCF₃ | - | Least acidic among isomers | [10][11] |
| -F | - | Increased Acidity (EWG, H-bonding) | [3] |
| -CHO | - | Increased Acidity (EWG) | [3][12] |
Structural Characteristics and Intramolecular Interactions
In the solid state, phenylboronic acids often form hydrogen-bonded dimers.[1] However, ortho-substituents capable of hydrogen bonding, such as -OH, -OR, or -CHO, can form intramolecular hydrogen bonds with the boronic acid's hydroxyl groups.[3][4] This interaction can stabilize the molecule and influence its conformation and reactivity. For example, an intramolecular hydrogen bond can increase the energy barrier for the rotation of the boronic acid group.[11]
Caption: Intramolecular H-bond in 2-formylphenylboronic acid.
This intramolecular interaction can stabilize the tetrahedral boronate anion, which can lead to an increase in acidity compared to its meta and para isomers.[4]
Applications in Synthesis and Drug Development
The unique properties of ortho-substituted phenylboronic acids make them valuable in various fields, most notably in palladium-catalyzed cross-coupling and medicinal chemistry.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, which are common motifs in pharmaceuticals.[13] While ortho-substituents can present steric challenges that slow down the reaction, they also allow for the synthesis of sterically hindered and axially chiral biaryls (atropisomers), which are important ligands and molecules in their own right.[5][14]
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. The ortho-substituent primarily impacts the transmetalation step, where the aryl group is transferred from boron to palladium.
Caption: The Suzuki-Miyaura reaction cycle with ortho-substituted phenylboronic acid.
Catalysis
Certain ortho-substituted phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, are effective catalysts for reactions like dehydrative amidation between carboxylic acids and amines.[15] Mechanistic studies suggest the ortho-substituent plays a key role by preventing the coordination of the amine to the boron atom of the active species, thereby accelerating the desired amidation reaction.[15]
Medicinal Chemistry and Drug Development
Boronic acids, including ortho-substituted variants, are of great interest in drug development. They can act as enzyme inhibitors by forming stable, covalent but reversible complexes with active site serine or threonine residues.
-
Antimicrobial Agents: Some 2-formylphenylboronic acids and their cyclic isomers (benzoxaboroles) exhibit antimicrobial activity.[12] The presence of fluorine substituents can be crucial for this biological activity.[4]
-
Enzyme Inhibition: Phenylboronic acids have been investigated as inhibitors for various enzymes, including β-lactamases, which are responsible for bacterial resistance to antibiotics.[16]
-
Sensors and Probes: The ability of boronic acids to bind with diols forms the basis for their use in sensors for carbohydrates and in fluorescent probes.[6][17] 2-Aminophenylboronic acid, for example, has been used to prepare fluorescent molecules for clinical diagnostics.[17]
Key Experimental Protocols
Below are detailed methodologies for the synthesis of a common ortho-substituted phenylboronic acid and its use in a Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 2-Aminophenylboronic Acid
This protocol describes the synthesis of 2-aminophenylboronic acid from 2-iodophenylamine via a palladium-catalyzed borylation reaction.[18]
Materials:
-
2-Iodophenylamine (5 mmol, 1.10 g)
-
Bis(pinacolato)diboron (5.5 mmol, 1.40 g)
-
Potassium acetate (15 mmol, 1.45 g)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (150 mg)
-
Dimethyl sulfoxide (DMSO), anhydrous (25 mL)
-
Petroleum ether and Ethyl acetate for column chromatography
Procedure:
-
To a 50 mL two-neck flask, add 2-iodophenylamine, bis(pinacolato)diboron, potassium acetate, and the PdCl₂(dppf) catalyst.
-
Evacuate the flask and backfill with nitrogen gas. Repeat this process six times to ensure an inert atmosphere.
-
Under a nitrogen atmosphere, add 25 mL of anhydrous DMSO to the flask.
-
Heat the reaction mixture to 80°C and stir for 18 hours.
-
After cooling to room temperature, filter the mixture to remove any precipitate.
-
The crude product is purified by column chromatography on silica gel using a petroleum ether:ethyl acetate (5:1) eluent to yield the pinacol ester intermediate.
-
The isolated ester is then deprotected to the boronic acid via hydrolysis with an aqueous acid.
| Reactant | Molar Eq. | Amount |
| 2-Iodophenylamine | 1.0 | 5 mmol (1.10 g) |
| Bis(pinacolato)diboron | 1.1 | 5.5 mmol (1.40 g) |
| Potassium Acetate | 3.0 | 15 mmol (1.45 g) |
| PdCl₂(dppf) | - | 150 mg |
| DMSO | - | 25 mL |
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an ortho-substituted phenylboronic acid.[13][19]
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Ortho-substituted phenylboronic acid (e.g., 2-methylphenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, the ortho-substituted phenylboronic acid, and the base.
-
Add the solvent mixture to the vessel.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst to the mixture under an inert atmosphere.
-
Heat the reaction to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Conclusion
Ortho-substituted phenylboronic acids are a versatile and powerful class of reagents. The steric and electronic influence of the ortho-substituent provides both challenges and opportunities in organic synthesis and medicinal chemistry. While their use in reactions like the Suzuki-Miyaura coupling can be complicated by steric hindrance, it also enables the construction of complex, sterically demanding architectures that are otherwise difficult to access. Their growing application as catalysts and as key building blocks in the development of new therapeutics underscores their importance. A thorough understanding of the "ortho-effect" is crucial for researchers and scientists to fully harness the synthetic potential of these valuable compounds.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 13. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. 2-Aminophenylboronic acid | 5570-18-3 | FA10483 [biosynth.com]
- 18. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 19. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Borono-6-trifluoromethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex molecular architectures. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-borono-6-trifluoromethylbenzoic acid, a sterically hindered and electronically deactivated substrate. The presence of the ortho-boronic acid and trifluoromethyl groups presents unique challenges that necessitate carefully optimized reaction conditions to achieve high yields.
The trifluoromethyl group is a key pharmacophore that can enhance a drug's metabolic stability and lipophilicity.[1] Consequently, the development of robust protocols for the incorporation of trifluoromethyl-containing building blocks is of significant interest in drug discovery.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The aryl halide adds to the palladium(0) catalyst to form a palladium(II) species.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.
Due to the steric hindrance and the electron-withdrawing nature of the trifluoromethyl group in this compound, the selection of an appropriate catalyst, ligand, base, and solvent system is critical for a successful reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Representative Reaction Scheme
General Suzuki-Miyaura Coupling Reaction
Key Reaction Parameters and Optimization
The successful Suzuki-Miyaura coupling of this compound with various aryl halides hinges on the careful selection and optimization of several key parameters. Due to the challenging nature of this substrate, a systematic approach to defining the reaction conditions is recommended.
| Parameter | Recommended Reagents/Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts. Pd(PPh₃)₄ can also be used, particularly when a phosphine ligand is desired. Catalyst loading is typically in the range of 1-5 mol%. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos, RuPhos), P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are essential to promote the oxidative addition of the aryl halide and stabilize the palladium catalyst, especially with sterically hindered substrates. The ligand-to-palladium ratio is typically 1:1 to 2:1. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. K₃PO₄ and Cs₂CO₃ are often the bases of choice for challenging couplings. The amount of base is typically 2-3 equivalents. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is crucial to prevent catalyst deactivation. |
| Aryl Halide | Aryl bromides, Aryl iodides | Aryl iodides are generally more reactive than aryl bromides. Aryl chlorides are less reactive and may require more forcing conditions or specialized catalyst systems. |
| Temperature | 80-110 °C | The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the reactants or catalyst. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Detailed Experimental Protocol (Representative)
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of sterically hindered and electronically deactivated substrates. Optimization for specific aryl halides is recommended.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of fresh, high-quality catalyst and ligand. |
| Insufficiently strong base | Switch to a stronger base such as Cs₂CO₃ or increase the amount of base. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation | Presence of excess water or protic solvents | Use anhydrous solvents and minimize the amount of water. Consider using a boronic ester instead of the acid. |
| Unstable boronic acid | Use the boronic acid as soon as it is obtained or store it under inert atmosphere at low temperature. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure thorough degassing of all reagents and solvents and maintain a strict inert atmosphere. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet feasible transformation that provides access to valuable biaryl carboxylic acids. Success hinges on the careful selection of a robust catalytic system, typically involving a palladium precursor and a bulky, electron-rich phosphine ligand, along with a strong inorganic base. The provided representative protocol and troubleshooting guide offer a solid starting point for researchers in the field of organic synthesis and drug development to successfully employ this important reaction. Further optimization of the reaction conditions for specific substrates is encouraged to achieve optimal yields and purity.
References
Application Notes and Protocols for the Use of 2-Borono-6-trifluoromethylbenzoic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Borono-6-trifluoromethylbenzoic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl scaffolds through palladium-catalyzed cross-coupling reactions. The presence of both a boronic acid and a trifluoromethyl group on the same aromatic ring imparts unique electronic and steric properties, making it a strategic building block in the synthesis of novel pharmaceutical and agrochemical candidates. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the carboxylic acid moiety provides a handle for further functionalization or can be a key pharmacophoric feature.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for the formation of C-C bonds. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be necessary for specific substrates and applications.
Key Applications in Medicinal Chemistry and Drug Development
The biaryl motif is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethylated benzoic acid moiety can be particularly advantageous. This structural unit is found in a variety of biologically active compounds. The Suzuki-Miyaura coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient and modular synthesis of complex molecules.[2] Boron-based compounds, including boronic acids, have gained significant attention in drug discovery due to their unique chemical properties that can lead to potent and selective enzyme inhibitors.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction of this compound typically involves its reaction with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable ligand, and a base.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura cross-coupling reactions with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific aryl halide coupling partners to achieve optimal yields.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a starting point for the coupling of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), tribasic
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of the inert gas, add palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
While specific quantitative data for the cross-coupling of this compound is not widely available in the general literature, the following table provides representative yields for Suzuki-Miyaura reactions of structurally similar fluorinated and sterically hindered boronic acids with various aryl halides. These values can serve as a benchmark for expected outcomes.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 75-85 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 70-80 |
Note: The yields are representative and can vary based on the specific reaction conditions and the purity of the starting materials.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
This diagram outlines the typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the palladium catalyst and to minimize the homocoupling of the boronic acid.
-
Purity of Reagents: The use of high-purity starting materials, particularly the boronic acid and the aryl halide, is essential for achieving high yields and clean reactions.
-
Choice of Base: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield. For boronic acids with acidic protons, such as the carboxylic acid group in the title compound, a careful selection of the base is necessary to avoid unwanted side reactions.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. For sterically hindered or electron-deficient substrates, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is often beneficial.
-
Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The ratio of the solvents can influence the reaction rate and should be optimized.
Conclusion
This compound is a highly useful building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and information provided in this document offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific applications.
References
Application Notes and Protocols for the Synthesis of Substituted Biphenyls with 2-Borono-6-trifluoromethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted biphenyls is a cornerstone in modern medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the formation of C-C bonds, enabling the synthesis of complex biphenyl derivatives.[1]
This document provides detailed application notes and protocols for the use of 2-Borono-6-trifluoromethylbenzoic acid in the synthesis of substituted biphenyls. The presence of the trifluoromethyl group is of particular strategic importance in drug development, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the steric hindrance posed by the ortho-substituents in this compound necessitates optimized reaction conditions to achieve high yields. These notes outline robust protocols leveraging modern palladium catalysis to overcome these challenges.
Core Concepts and Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (typically an aryl bromide or chloride). The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. For sterically hindered substrates like this compound, the choice of a highly active catalyst system, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), is crucial for efficient coupling.[2]
Applications in Drug Discovery
The 2-carboxy-6-(trifluoromethyl)biphenyl moiety is a valuable pharmacophore. The carboxylic acid group can serve as a key interaction point with biological targets or as a handle for further synthetic modifications. The trifluoromethyl group often imparts favorable pharmacokinetic properties to drug molecules, including:
-
Enhanced Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage.
-
Increased Lipophilicity: This can improve cell membrane permeability and oral bioavailability.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functional groups.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization for specific substrates may be necessary.
Protocol 1: General Procedure for Aryl Bromides
This protocol is suitable for a wide range of substituted aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling for Aryl Chlorides
This protocol is optimized for less reactive aryl chlorides and benefits from the rapid heating provided by microwave irradiation.[3]
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
[Pd(allyl)Cl]₂ (2 mol%)
-
cBRIDP (a bulky biarylphosphine ligand) or a similar advanced ligand (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous toluene
-
Microwave reactor and appropriate reaction vials
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl chloride, [Pd(allyl)Cl]₂, the phosphine ligand, and Cs₂CO₃.
-
Add anhydrous toluene to achieve a concentration of the aryl chloride of 0.2-0.5 M.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 120-150 °C) for a specified time (typically 30-90 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative, expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides based on the protocols described and data from similar sterically hindered couplings. Actual yields may vary depending on the specific substrate and reaction optimization.
| Aryl Halide (Ar-X) | Protocol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 4-Bromoanisole | 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 80-90 |
| 2-Bromotoluene | 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 4-Chlorobenzonitrile | 2 | [Pd(allyl)Cl]₂ / cBRIDP | Cs₂CO₃ | Toluene | 130 (µW) | 1 | 70-80 |
| 2-Chloropyridine | 2 | [Pd(allyl)Cl]₂ / cBRIDP | Cs₂CO₃ | Toluene | 140 (µW) | 1.5 | 65-75 |
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Borono-6-trifluoromethylbenzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Borono-6-trifluoromethylbenzoic acid is a synthetic organic compound that integrates two key pharmacophores of significant interest in medicinal chemistry: a boronic acid moiety and a trifluoromethyl group appended to a benzoic acid scaffold. Boronic acids are recognized for their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, making them a valuable class of enzyme inhibitors.[1][2][3] The trifluoromethyl group is a well-established bioisostere for a methyl group, which can enhance metabolic stability, increase lipophilicity, and improve binding affinity of a molecule to its biological target.[4][5] The strategic placement of these functionalities on a benzoic acid core suggests its potential as a targeted inhibitor for various enzymatic pathways implicated in disease. These application notes provide an overview of its potential applications and detailed protocols for its evaluation.
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively available in public literature, the properties can be inferred from related structures.
Storage and Stability: Store at 2-8°C in a dry, well-ventilated area. The compound is expected to be stable under normal storage conditions.[6]
Solubility: Solubility should be determined empirically in relevant biological buffers (e.g., PBS, Tris). Due to the trifluoromethyl group, it may exhibit moderate to good solubility in organic solvents like DMSO and ethanol.
Safety Precautions: Handle in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). May cause skin and eye irritation.[6]
Postulated Medicinal Chemistry Applications
Based on the structural motifs, this compound is a prime candidate for investigation as an inhibitor of enzymes, particularly serine proteases, due to the established reactivity of the boronic acid group. The trifluoromethyl substituent can contribute to enhanced potency and favorable pharmacokinetic properties.[4][5]
A potential, albeit hypothetical, application is in the inhibition of enzymes involved in inflammatory or oncogenic signaling pathways. For the purpose of these application notes, we will consider its potential as an inhibitor of a hypothetical serine protease, "Protease X."
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against "Protease X." This data is representative of what would be determined in an enzyme inhibition assay.
| Parameter | Value |
| IC50 | 75 nM |
| Ki | 35 nM |
| Solubility (PBS, pH 7.4) | 150 µM |
| LogP | 2.8 |
| Molecular Weight | 233.94 g/mol |
Experimental Protocols
In Vitro Enzyme Inhibition Assay for "Protease X"
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against "Protease X."
Materials:
-
This compound
-
"Protease X" enzyme (recombinant)
-
Fluorogenic peptide substrate for "Protease X"
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). From these, prepare intermediate dilutions in Assay Buffer.
-
Assay Plate Preparation: To each well of a 96-well plate, add 2 µL of the diluted compound solutions. For the positive control (no inhibition), add 2 µL of DMSO. For the negative control (background), add 2 µL of DMSO and no enzyme.
-
Enzyme Addition: Add 48 µL of "Protease X" solution (at a final concentration of 1 nM in Assay Buffer) to all wells except the negative control wells. Add 48 µL of Assay Buffer to the negative control wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 50 µL of the fluorogenic peptide substrate (at a final concentration of 10 µM in Assay Buffer) to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity (e.g., Excitation/Emission wavelengths appropriate for the substrate) every minute for 30 minutes at 37°C using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (V0) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for Target Engagement
This protocol outlines a method to assess the ability of this compound to engage its target "Protease X" within a cellular context.
Materials:
-
A cell line endogenously or exogenously expressing "Protease X"
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail
-
Antibody specific for the cleaved substrate of "Protease X"
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Treatment: Seed the cells in a suitable culture plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Cleaved Substrate:
-
Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody against the cleaved substrate, followed by the HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.
-
ELISA: Coat a 96-well plate with a capture antibody for the cleaved substrate. Add the cell lysates, followed by the detection antibody. Quantify the amount of cleaved substrate using a colorimetric or fluorometric readout.
-
-
Data Analysis: Quantify the levels of the cleaved substrate relative to the total protein concentration or a housekeeping protein. A decrease in the amount of cleaved substrate with increasing concentrations of the compound indicates target engagement.
Visualizations
References
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Borono-6-trifluoromethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many drug candidates.
2-Borono-6-trifluoromethylbenzoic acid is a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug molecules, while the carboxylic acid moiety provides a handle for further functionalization or can act as a key pharmacophoric element. However, the steric hindrance imposed by the ortho-substituents and the electron-withdrawing nature of the trifluoromethyl group can present challenges for achieving high-yielding coupling reactions.
These application notes provide detailed protocols and guidance for the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
Core Concepts and Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Due to the steric hindrance and electronic properties of this compound, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical for a successful reaction.
Recommended Catalyst Systems and Reaction Conditions
For the coupling of sterically hindered and electron-deficient boronic acids like this compound, catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.
Data Presentation: Comparison of Catalyst Systems
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(dppf)Cl₂ | Ferrocenyl phosphine | Good for a range of substrates, relatively air-stable. | 2-5 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for sterically hindered and electron-deficient substrates. | 1-3 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for challenging couplings, including those with aryl chlorides. | 1-3 |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | High thermal stability and activity, good for heteroaryl couplings. | 1-3 |
Data Presentation: Common Bases and Solvents
| Base | Solvent System | Key Considerations |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Common, effective, and moderately strong base. Aqueous conditions facilitate boronate formation. |
| K₃PO₄ | Dioxane, Toluene | Stronger base, often effective for less reactive coupling partners. Can be used in anhydrous conditions. |
| Cs₂CO₃ | Dioxane, THF | Strong and highly effective base, particularly for challenging couplings. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for the coupling of this compound with a range of functionalized aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl carboxylic acid.
Protocol 2: Optimized Procedure for Challenging Couplings (e.g., with Heteroaryl Chlorides)
This protocol utilizes a more active Buchwald-type catalyst system, which is often necessary for less reactive coupling partners like heteroaryl chlorides.
Materials:
-
This compound
-
Heteroaryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄, tribasic)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
To this mixture, add the heteroaryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a more active catalyst system (e.g., Pd(OAc)₂/SPhos).- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation | - Presence of excess water or protic sources- Unstable boronic acid | - Ensure anhydrous conditions.- Use a less aqueous solvent system or a milder base.- Consider using the corresponding boronic acid pinacol ester. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere throughout the reaction. |
By carefully selecting the reaction components and following these protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable biaryl and heteroaryl carboxylic acids for applications in drug discovery and materials science.
Application Notes and Protocols for 2-Borono-6-trifluoromethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Borono-6-trifluoromethylbenzoic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of a trifluoromethyl group and a carboxylic acid ortho to the boronic acid moiety introduces unique electronic and steric properties that can influence reactivity and selectivity. These application notes provide detailed protocols for the synthesis of this compound via Miyaura borylation and its subsequent application in Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound via Miyaura Borylation
The synthesis of this compound can be effectively achieved through the palladium-catalyzed Miyaura borylation of the corresponding aryl halide, 2-bromo-6-trifluoromethylbenzoic acid. This reaction typically involves the use of a palladium catalyst, a phosphine ligand, a weak base, and a boron source, such as bis(pinacolato)diboron (B₂pin₂).
Experimental Protocol: Miyaura Borylation
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
2-Bromo-6-trifluoromethylbenzoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane or Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-6-trifluoromethylbenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02-0.05 equiv), and potassium acetate (KOAc) (3.0 equiv).
-
Add anhydrous 1,4-dioxane or DMSO to the flask. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction time can vary from 2 to 24 hours depending on the substrate and reaction scale.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the pinacol ester of this compound, can often be used in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
-
For the free boronic acid, the pinacol ester can be hydrolyzed using an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.
Data Presentation: Representative Reaction Conditions for Miyaura Borylation
| Parameter | Condition 1 | Condition 2 |
| Palladium Catalyst | PdCl₂(dppf) | Pd(OAc)₂ + SPhos |
| Catalyst Loading | 3 mol% | 2 mol% |
| Boron Source | B₂pin₂ (1.2 equiv) | B₂pin₂ (1.5 equiv) |
| Base | KOAc (3.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane | Toluene |
| Temperature | 90 °C | 100 °C |
| Time | 12 h | 8 h |
| Yield | Typically >70% | Typically >75% |
Note: Yields are highly dependent on the specific substrate and reaction scale and should be considered as representative.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The steric hindrance provided by the ortho-substituents can be advantageous in achieving selective couplings.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound (or its pinacol ester) with an aryl halide.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Aqueous base solution (e.g., 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))
-
Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound pinacol ester (1.0 equiv), the aryl halide (1.0-1.2 equiv), and the palladium catalyst (0.01-0.05 equiv).
-
Add the solvent system (e.g., a 3:1 to 5:1 mixture of organic solvent to water).
-
Add the aqueous base solution (2.0-3.0 equiv).
-
Heat the reaction mixture to a temperature between 80 °C and the reflux temperature of the solvent.
-
Monitor the reaction by a suitable analytical method until the starting materials are consumed (typically 2-24 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + XPhos |
| Catalyst Loading | 5 mol% | 2 mol% |
| Base | 2M Na₂CO₃ (aq) | 2M K₃PO₄ (aq) |
| Solvent System | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 100 °C | 110 °C |
| Time | 16 h | 12 h |
| Yield | Varies with substrate | Varies with substrate |
One-Pot Borylation/Suzuki-Miyaura Coupling
For increased efficiency, a one-pot procedure combining the Miyaura borylation and the Suzuki-Miyaura coupling can be employed. This approach avoids the isolation of the intermediate boronic ester.[1]
Experimental Protocol: One-Pot Procedure
-
Perform the Miyaura borylation of 2-bromo-6-trifluoromethylbenzoic acid as described in the first protocol.
-
After the borylation is complete (as determined by in-process control), cool the reaction mixture to room temperature.
-
To the same reaction vessel, add the aryl halide (1.0-1.2 equiv), an aqueous solution of a suitable base (e.g., 2M K₂CO₃ or K₃PO₄, 3.0 equiv), and if necessary, an additional portion of the palladium catalyst or a different catalyst suitable for the Suzuki coupling.
-
Heat the reaction mixture to the desired temperature for the Suzuki-Miyaura coupling and monitor its progress.
-
Follow the workup and purification procedure as described for the Suzuki-Miyaura coupling.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from the starting aryl bromide to the final biaryl product via the boronic ester intermediate.
Caption: Synthetic workflow for the preparation of biaryl compounds.
Logical Relationship of Key Reaction Components
This diagram shows the essential components and their roles in the Miyaura borylation reaction.
Caption: Key components in the Miyaura borylation reaction.
References
Application Notes and Protocols: 2-Borono-6-trifluoromethylbenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Borono-6-trifluoromethylbenzoic acid is a synthetically versatile building block for drug discovery, integrating two key pharmacophoric features: a boronic acid moiety and a trifluoromethyl group on a benzoic acid scaffold. The trifluoromethyl group is a well-established bioisostere for a methyl group, which can enhance metabolic stability, increase lipophilicity, and improve a drug candidate's ability to cross cellular membranes.[1] Boronic acids are recognized for their unique ability to form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of enzymes, making them a cornerstone for the development of potent enzyme inhibitors.[2] This combination makes this compound a valuable starting material for the synthesis of novel therapeutics, particularly in oncology and infectious diseases.
Key Applications in Drug Discovery
The primary applications of this compound in medicinal chemistry are centered on its utility in palladium-catalyzed cross-coupling reactions and as a precursor for enzyme inhibitors.
-
Suzuki-Miyaura Cross-Coupling Reactions: As a boronic acid derivative, this building block is an excellent substrate for Suzuki-Miyaura coupling. This reaction is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules. The steric hindrance and electronic properties of the ortho-trifluoromethyl and carboxyl groups may necessitate the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands.
-
Enzyme Inhibition: The boronic acid group can act as a "warhead" to target the active sites of various enzymes. Key therapeutic targets include:
-
Proteasomes: Boronic acid-containing drugs, such as the FDA-approved bortezomib, are potent proteasome inhibitors used in cancer therapy.[2] Derivatives of this compound can be elaborated into peptidyl boronic acids to target the chymotrypsin-like activity of the 26S proteasome.
-
β-Lactamases: Boronic acid transition state inhibitors are effective against bacterial β-lactamases, enzymes that confer antibiotic resistance.[3] This building block can be used to synthesize novel β-lactamase inhibitors to be used in combination with existing β-lactam antibiotics.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes hypothetical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are representative conditions and may require optimization for specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-iodotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 3-bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 78 |
| 3 | 2-chloroquinoline | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 120 | 24 | 65 |
| 4 | 4-bromoanisole | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile | 80 | 18 | 92 |
Experimental Protocols
Disclaimer: The following protocols are representative and adapted from established methods for analogous compounds. Direct experimental data for this compound is limited in publicly available literature. Optimization may be required for specific applications.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Hypothetical Dipeptide Boronic Acid Proteasome Inhibitor
This protocol outlines a potential synthetic route to a dipeptide proteasome inhibitor using this compound as a starting point for the capping group.
Materials:
-
Product from Protocol 1 (a biaryl derivative of this compound)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Dipeptide boronate ester (e.g., Boc-Phe-Leu-B(pin))
-
Deprotection reagents (e.g., TFA)
-
Organic solvents (e.g., DMF, DCM)
-
Bases (e.g., DIPEA)
Procedure:
-
Amide Coupling: Dissolve the biaryl carboxylic acid from Protocol 1 (1.0 eq) in DMF. Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq). Stir for 10 minutes.
-
Add the deprotected dipeptide boronate ester (e.g., H₂N-Phe-Leu-B(pin)) (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours. Monitor the reaction by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the protected tripeptide boronic ester.
-
Deprotection: Dissolve the purified product in DCM and treat with TFA to remove the Boc protecting group.
-
Concentrate the reaction mixture and purify by preparative HPLC to yield the final dipeptide boronic acid inhibitor.
-
Characterize the final compound by NMR and high-resolution mass spectrometry.
Mandatory Visualizations
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the Ubiquitin-Proteasome pathway by a boronic acid inhibitor.
References
Application of 2-Borono-6-trifluoromethylbenzoic Acid in Agrochemical Synthesis: A Hypothetical Case Study
Extensive research of publicly available scientific literature and patent databases did not yield specific examples of commercially registered agrochemicals synthesized directly from 2-Borono-6-trifluoromethylbenzoic acid. However, the structural motifs of this compound—a boronic acid functional group and a trifluoromethyl-substituted aromatic ring—are highly valuable in modern agrochemical design. Boronic acids are key precursors for Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing complex molecular architectures. The trifluoromethyl group is known to enhance the biological efficacy, metabolic stability, and lipophilicity of active ingredients.
This document presents a hypothetical application of this compound in the synthesis of a plausible fungicidal agent, demonstrating its potential as a building block in agrochemical research and development.
Application Notes: Synthesis of a Novel N-(pyridyl)biphenyl-carboxamide Fungicide
Introduction: Phenylamide fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class, are a significant group of modern agrochemicals. Their molecular framework often consists of two aromatic rings linked together. This application note details a hypothetical synthesis of a novel biphenyl-carboxamide fungicide, 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (pyridin-3-yl)amide , using this compound as a key starting material.
Hypothetical Mode of Action: The target molecule is designed to be a succinate dehydrogenase inhibitor. It is hypothesized that the biphenyl core provides the necessary structural rigidity to bind to the Q-site of the succinate dehydrogenase enzyme complex in fungal mitochondria. This binding would block the electron transport chain, inhibiting cellular respiration and ultimately leading to fungal cell death.
Caption: Hypothetical mode of action of the synthesized fungicide.
Experimental Protocols
The synthesis of the target fungicide is proposed as a two-step process: a Suzuki-Miyaura coupling followed by an amidation reaction.
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
This step involves the palladium-catalyzed cross-coupling of 2-bromobenzoic acid with this compound.
Materials:
-
2-Bromobenzoic acid
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), this compound (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to pH 2-3, resulting in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid.
Step 2: Amidation for the Synthesis of 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (pyridin-3-yl)amide
This step involves the formation of an amide bond between the synthesized biphenyl carboxylic acid and 3-aminopyridine.
Materials:
-
2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
-
3-Aminopyridine
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
Procedure:
-
Suspend 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0°C and then stir the mixture at room temperature for 2 hours to form the acyl chloride.
-
In a separate flask, dissolve 3-aminopyridine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acyl chloride solution to the 3-aminopyridine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Caption: Experimental workflow for the synthesis of the hypothetical fungicide.
Quantitative Data
The following table summarizes the hypothetical quantitative data for the described synthesis.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (by HPLC, %) |
| 1 | 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid | C₁₄H₉F₃O₂ | 282.22 | 85 | >98 |
| 2 | 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (pyridin-3-yl)amide | C₁₉H₁₃F₃N₂O | 358.32 | 78 | >99 |
Conclusion
This compound represents a highly promising, yet underexplored, building block for the synthesis of novel agrochemicals. The presented hypothetical synthesis of a potent SDHI fungicide showcases a practical and efficient synthetic route that leverages the unique properties of this starting material. Further exploration of this and similar scaffolds could lead to the development of next-generation crop protection agents with improved efficacy and desirable environmental profiles.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Borono-6-trifluoromethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds.[2][3] The use of functionalized boronic acids like 2-Borono-6-trifluoromethylbenzoic acid is of significant interest in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties, while the carboxylic acid moiety provides a handle for further derivatization or can act as a key interacting group with biological targets.
Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions, often reducing reaction times from hours to minutes, leading to higher throughput and more efficient process development.[1][4] This is particularly advantageous for Suzuki coupling reactions, often resulting in cleaner reaction profiles and improved yields.[1][5] These application notes provide a general yet detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides, intended to serve as a starting point for researchers.
Advantages of Microwave-Assisted Suzuki Coupling
The application of microwave irradiation to Suzuki coupling reactions offers several key advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave energy can significantly accelerate reaction rates, reducing synthesis times from hours to mere minutes.[1]
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates and catalysts.[1]
Experimental Protocols
This section provides a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Microwave-Assisted Suzuki Coupling
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.5 mmol), this compound (1.2-1.5 equiv., e.g., 0.6-0.75 mmol), the palladium catalyst (see Table 1 for examples, 1-5 mol%), and the base (see Table 2 for examples, 2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen solvent system (see Table 3 for examples, to achieve a concentration of 0.1-0.5 M). The solvent or solvent mixture should be degassed prior to use.
-
Reaction Setup: Seal the vial securely with a cap. Place the vial into the cavity of the microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-40 minutes).[6][7] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data Presentation
The following tables summarize common catalysts, bases, and solvents used in microwave-assisted Suzuki coupling reactions, particularly for substrates bearing electron-withdrawing groups. These tables can serve as a guide for reaction optimization.
Table 1: Commonly Used Palladium Catalysts
| Catalyst Name | Chemical Formula | Typical Loading (mol%) | Notes |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1 - 5 | A versatile and widely used catalyst.[5] |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 1 - 5 | Often used in combination with a base.[6] |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | 1 - 3 | Effective for a broad range of substrates. |
| Second Generation XPhos Palladacycle (XPhosPdG2) | C₄₅H₅₈NO₃PPdS | 1 - 5 | A highly active catalyst, often used with hindered substrates.[6][8] |
| Palladium(II) Acetate | Pd(OAc)₂ | 1 - 3 | Often used in combination with a phosphine ligand.[9] |
Table 2: Common Bases for Suzuki Coupling
| Base | Chemical Formula | Strength | Equivalents | Notes |
| Potassium Carbonate | K₂CO₃ | Moderate | 2.0 - 3.0 | A common and effective base.[6][7] |
| Sodium Carbonate | Na₂CO₃ | Moderate | 2.0 - 3.0 | Another frequently used inorganic base.[6] |
| Cesium Carbonate | Cs₂CO₃ | Strong | 2.0 - 3.0 | Often used for less reactive substrates.[9] |
| Potassium Phosphate | K₃PO₄ | Strong | 2.0 - 3.0 | An effective base, particularly for aryl chlorides. |
| Triethylamine | Et₃N | Organic Base | 2.0 - 3.0 | Can be used, but inorganic bases are more common.[6] |
Table 3: Solvent Systems for Microwave Suzuki Coupling
| Solvent(s) | Ratio (v/v) | Typical Temperature (°C) | Notes |
| 1,4-Dioxane / Water | 4:1 | 100 - 150 | A very common and effective solvent system.[7] |
| Ethanol / Water | 4:1 | 100 - 135 | A greener solvent alternative.[6][10] |
| Toluene | N/A | 100 - 150 | Used for reactions sensitive to water.[9] |
| N,N-Dimethylformamide (DMF) | N/A | 100 - 150 | A polar aprotic solvent that can be effective. |
| Tetrahydrofuran (THF) | N/A | 80 - 120 | Can be used, but higher boiling point solvents are often preferred for microwave heating.[6] |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Application in Drug Discovery
Boron-containing compounds, particularly boronic acids, have emerged as important pharmacophores in medicinal chemistry.[11][12] The boron atom's empty p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases.[13] This property has been successfully exploited in the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib for the treatment of multiple myeloma.[2][3]
The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can improve metabolic stability and cell permeability, while the carboxylic acid and boronic acid moieties can engage in key interactions with protein targets. The ability to rapidly synthesize libraries of compounds using the microwave-assisted protocol described here can significantly accelerate the discovery of new drug candidates.
Safety Precautions
-
Microwave-assisted reactions should be carried out in a well-ventilated fume hood.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure that the microwave vial is properly sealed to prevent leakage and pressure buildup.
-
Do not exceed the recommended fill volume for the reaction vial.
-
Palladium catalysts are toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
- 12. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Borono-6-trifluoromethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 2-borono-6-trifluoromethylbenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the boronic acid moiety allows for versatile cross-coupling reactions.[1] The described synthetic route is designed for scalability and is based on established chemical transformations, including electrophilic bromination and a subsequent Miyaura borylation.
Overview of the Synthetic Pathway
The proposed two-step synthesis starts from the commercially available 2-fluoro-6-(trifluoromethyl)benzoic acid. The first step involves a directed ortho-metalation followed by bromination to yield 2-bromo-6-(trifluoromethyl)benzoic acid. The second step is a palladium-catalyzed Miyaura borylation to afford the final product, this compound. This route is advantageous for its high regioselectivity and the use of readily available starting materials.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-(trifluoromethyl)benzoic acid
This protocol outlines the bromination of 2-fluoro-6-(trifluoromethyl)benzoic acid via a directed lithiation-borylation-bromination sequence.
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzoic acid
-
s-Butyllithium (s-BuLi) in cyclohexane
-
Triisopropyl borate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen gas
Equipment:
-
Multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet
-
Addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry multi-neck round-bottom flask is charged with 2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. s-Butyllithium (2.2 eq) in cyclohexane is added dropwise via an addition funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Bromination: The reaction is cooled to 0 °C, and N-Bromosuccinimide (1.2 eq) is added in one portion. The mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of 2M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-bromo-6-(trifluoromethyl)benzoic acid.
Step 2: Synthesis of this compound
This protocol describes the palladium-catalyzed borylation of 2-bromo-6-(trifluoromethyl)benzoic acid.
Materials:
-
2-Bromo-6-(trifluoromethyl)benzoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen gas
Equipment:
-
Schlenk flask equipped with a magnetic stirrer, condenser, and nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A Schlenk flask is charged with 2-bromo-6-(trifluoromethyl)benzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq). The flask is evacuated and backfilled with nitrogen three times.
-
Reaction: Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.
-
Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Hydrolysis and Purification: The resulting crude pinacol ester is dissolved in a mixture of acetone and water and then treated with HCl to hydrolyze the ester to the boronic acid. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization to afford this compound.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis of this compound.
| Step | Reactant | Molar Eq. | Reagent/Catalyst | Molar Eq. | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Fluoro-6-(trifluoromethyl)benzoic acid | 1.0 | 1. s-BuLi 2. Triisopropyl borate 3. NBS | 2.2 1.5 1.2 | THF | -78 to RT | 14 | 75 | >95 |
| 2 | 2-Bromo-6-(trifluoromethyl)benzoic acid | 1.0 | 1. B₂pin₂ 2. Pd(dppf)Cl₂ 3. KOAc | 1.1 0.03 3.0 | 1,4-Dioxane | 80 | 12 | 85 | >98 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key transformations in the synthesis.
References
Application Notes and Protocols for 2-Borono-6-trifluoromethylbenzoic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the anticipated reactivity and functional group tolerance of 2-Borono-6-(trifluoromethyl)benzoic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following information is based on established principles for sterically hindered and electron-deficient arylboronic acids.
Introduction
2-Borono-6-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group and a carboxylic acid ortho to the boronic acid moiety introduces significant electronic and steric challenges in cross-coupling reactions. The electron-withdrawing nature of both substituents deactivates the boronic acid, potentially slowing the transmetalation step in the catalytic cycle. Furthermore, the ortho-substituents create considerable steric hindrance around the reactive site. Despite these challenges, successful couplings can be achieved with careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Functional Group Tolerance in Suzuki-Miyaura Coupling
The compatibility of various functional groups in Suzuki-Miyaura reactions involving 2-Borono-6-(trifluoromethyl)benzoic acid is crucial for its application in the synthesis of complex molecules. The tolerance of a particular functional group depends on its stability under the reaction conditions and its potential to interfere with the catalytic cycle. Based on general knowledge of Suzuki-Miyaura reactions with challenging substrates, the expected functional group tolerance is summarized below.
| Functional Group | Class | Tolerated (Y/N) | Remarks |
| Alkyl, Aryl (unsubstituted) | C-H | Y | Generally well-tolerated. |
| Alkoxy (-OR) | Ether | Y | Typically stable under Suzuki-Miyaura conditions. |
| Nitro (-NO₂) | Electron-withdrawing | Y | Generally tolerated, although highly electron-deficient aryl halides may require stronger reaction conditions. |
| Cyano (-CN) | Nitrile | Y | Usually compatible. |
| Ester (-COOR) | Carbonyl | Y | Well-tolerated. |
| Ketone (-COR) | Carbonyl | Y | Generally compatible. |
| Aldehyde (-CHO) | Carbonyl | N | Aldehydes are often sensitive to the basic reaction conditions and can undergo side reactions. Protection is usually required. |
| Amine (-NH₂, -NHR, -NR₂) | Nitrogen | N | Primary and secondary amines can coordinate to the palladium catalyst, inhibiting its activity. Protection (e.g., as amides or carbamates) is recommended. |
| Hydroxyl (-OH) | Alcohol, Phenol | N | Phenolic and alcoholic protons can interfere with the base. Protection (e.g., as ethers or silyl ethers) is generally necessary. |
| Halogens (-F, -Cl, -Br, -I) | Halide | Y | Aryl and alkyl halides are generally stable, though their reactivity as coupling partners should be considered (I > Br > Cl). |
| Thiol (-SH) | Sulfur | N | Thiols are potent catalyst poisons. Protection is essential. |
| Sulfide (-SR) | Sulfur | Y | Generally tolerated. |
| Sulfone (-SO₂R) | Sulfur | Y | Typically stable. |
| Amide (-CONR₂) | Carbonyl | Y | Generally well-tolerated. |
| Heterocycles (e.g., pyridine, thiophene) | Aromatic | Y | Tolerated, although nitrogen-containing heterocycles can sometimes coordinate to the catalyst, requiring specific ligand selection. |
Experimental Protocols
The following is a representative, hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction using 2-Borono-6-(trifluoromethyl)benzoic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Representative Suzuki-Miyaura Coupling Protocol
Reaction:
Materials:
-
2-Borono-6-(trifluoromethyl)benzoic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equivalents)
-
1,4-Dioxane/H₂O (10:1 v/v)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 2-Borono-6-(trifluoromethyl)benzoic acid, the aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for assessing functional group tolerance.
Application Notes and Protocols for Inert Atmosphere Techniques in Suzuki Coupling with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of an Inert Atmosphere in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with broad applications in pharmaceutical and materials science.[1][2][3] The reaction's success, however, is highly contingent on the rigorous exclusion of atmospheric oxygen and moisture. The catalytic cycle involves a sensitive Palladium(0) species, which is susceptible to oxidation to catalytically inactive palladium oxides in the presence of oxygen.[1][2] Furthermore, the commonly employed phosphine ligands are prone to oxidation, which diminishes their ability to stabilize the palladium catalyst.[1][2]
Boronic acids, key reagents in this coupling, can also be unstable, particularly heterocyclic, vinyl, and cyclopropyl derivatives, which are susceptible to decomposition via protodeboronation and oxidation when exposed to air.[4][5] The presence of oxygen can also promote the undesirable homocoupling of boronic acids, leading to the formation of symmetrical biaryl products and reducing the yield of the desired cross-coupled product.[6][7] Therefore, maintaining a robust inert atmosphere is paramount for achieving high yields, reproducibility, and overall success in Suzuki coupling reactions.
Choosing Your Inert Atmosphere Technique: Glovebox vs. Schlenk Line
Two primary techniques are employed to create and maintain an inert atmosphere for Suzuki coupling reactions: the glovebox and the Schlenk line. The choice between them depends on the sensitivity of the reagents, the scale of the reaction, and the available laboratory infrastructure.
| Feature | Glovebox | Schlenk Line |
| Environment | Provides a highly controlled and stringent inert environment with very low levels of oxygen and moisture (<0.1 ppm).[8] | Creates an inert atmosphere within individual flasks; oxygen and moisture levels are typically higher than in a glovebox. |
| Manipulation | All manipulations, including weighing of sensitive reagents and reaction setup, are performed within the inert atmosphere.[1][8] | Reagents are handled on the bench and then subjected to inerting cycles within the reaction vessel. |
| Best Suited For | Highly air- and moisture-sensitive reagents, pyrophoric materials, highly active catalysts, and complex manipulations.[1] | Standard Suzuki couplings, less sensitive reagents, and routine synthetic work. |
| Advantages | Superior exclusion of air and moisture, ideal for highly sensitive materials, allows for complex manipulations.[1] | Lower initial cost and maintenance, suitable for multiple simultaneous reactions. |
| Disadvantages | High initial cost and maintenance, limited dexterity while wearing gloves.[1][9] | Requires more technical skill to perform manipulations correctly, potential for leaks if not set up properly. |
Experimental Protocols
General Considerations for Both Techniques
-
Inert Gas Selection: Both argon and nitrogen are commonly used. Argon is denser than air and can provide a protective "blanket" over the reaction mixture. Nitrogen is a more economical option and is sufficient for most standard Suzuki couplings.[1][2] However, for reactions involving highly sensitive reagents like lithium reagents, argon is preferred as lithium can react with nitrogen gas.[1]
-
Glassware: All glassware should be thoroughly dried in an oven (e.g., overnight at 120 °C) and cooled under a stream of inert gas or in a desiccator before use.[9]
-
Solvent Degassing: Solvents must be degassed to remove dissolved oxygen. Common methods include:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[6][10]
-
Freeze-Pump-Thaw: This is a more rigorous method involving freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.
-
Using a Solvent Purification System: Many laboratories are equipped with systems that provide anhydrous, deoxygenated solvents on demand.
-
Protocol for Suzuki Coupling using a Schlenk Line
This protocol outlines a standard procedure for setting up a Suzuki coupling reaction on a Schlenk line.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronate ester (1.1-1.5 equiv)[6]
-
Schlenk flask equipped with a magnetic stir bar and a condenser
-
Rubber septa
-
Needles and syringes
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Vacuum pump
Procedure:
-
Assembly: Assemble the Schlenk flask with the stir bar and condenser.
-
Flame Drying: Flame-dry the glassware under vacuum and then cool to room temperature under a positive pressure of inert gas.
-
Addition of Solids: To the flask, add the aryl halide, boronic acid, and base.
-
Evacuation and Backfilling: Seal the flask with a rubber septum. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric gases.[2][6]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing the Mixture: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure complete degassing.[6]
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).[2]
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the specific substrates and products. A typical work-up involves quenching the reaction, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrating it under reduced pressure.[2]
Protocol for Suzuki Coupling using a Glovebox
A glovebox provides the most controlled environment for handling highly sensitive reagents.[1]
Procedure:
-
Preparation: Bring all necessary oven-dried glassware, reagents, and degassed solvents into the glovebox antechamber. Cycle the antechamber (evacuate and backfill with inert gas) at least three times.[8]
-
Reagent Handling: Inside the glovebox, weigh and transfer all solid reagents (aryl halide, boronic acid, base, and palladium catalyst) into the reaction flask containing a stir bar.
-
Solvent Addition: Add the degassed solvent to the reaction flask.
-
Assembly: Assemble the reaction apparatus (e.g., with a condenser).
-
Reaction: If heating is required, the reaction can be performed on a hot plate inside the glovebox or the sealed reaction vessel can be carefully removed from the glovebox and heated on a Schlenk line.
-
Monitoring and Work-up: Follow the same procedures for monitoring and work-up as described in the Schlenk line protocol.
Visualizing the Workflow
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Schlenk Line Setup Workflow
Caption: Experimental workflow for Suzuki coupling using a Schlenk line.
Glovebox Workflow
Caption: General workflow for setting up a Suzuki coupling in a glovebox.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst due to oxidation.[6] | Ensure thorough degassing of solvents and the reaction mixture. Use a fresh, active catalyst or a pre-catalyst.[6] |
| Catalyst poisoning by basic nitrogen heterocycles. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[6] Consider slow addition of the nitrogen-containing substrate.[6] | |
| Protodeboronation | Cleavage of the C-B bond by a proton source.[6] | Use anhydrous conditions where possible.[6] Consider using boronate esters or other "slow-release" strategies for unstable boronic acids.[11] |
| Homocoupling | Presence of oxygen promoting the coupling of two boronic acid molecules.[6] | Rigorously exclude oxygen through proper inert atmosphere techniques.[6] |
| Pd(II) mediated homocoupling. | Add a mild reducing agent to maintain the Pd(0) state.[6] | |
| Poor Solubility | Reagents not fully dissolved in the solvent.[6] | Screen different solvents or solvent mixtures. Increase the reaction temperature.[6] |
By adhering to these protocols and understanding the critical importance of maintaining an inert atmosphere, researchers can significantly improve the success rate, yield, and reproducibility of their Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 2-Borono-6-trifluoromethylbenzoic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki couplings involving the sterically hindered and electron-deficient substrate, 2-borono-6-trifluoromethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki couplings with this compound is a common challenge due to a combination of steric hindrance and electronic effects. The di-ortho substitution with a carboxylic acid and a trifluoromethyl group creates significant steric bulk around the boronic acid, which can impede key steps in the catalytic cycle. Additionally, both substituents are strongly electron-withdrawing, which can influence the reactivity of the boronic acid.
The most critical factors to investigate are:
-
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is paramount for activating the sterically hindered substrate.
-
Base Selection: The base is crucial for the transmetalation step, but an inappropriate choice can lead to side reactions.
-
Reaction Conditions: Temperature, solvent, and rigorous exclusion of oxygen are key parameters to optimize.
-
Side Reactions: Protodeboronation and catalyst deactivation are common side reactions with this substrate.
Q2: I am observing significant decomposition of my this compound, even before product formation. What is the likely cause and how can I prevent it?
A2: The primary cause of decomposition for this substrate is likely protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient arylboronic acids, such as the one , especially in the presence of strong bases and water.
To mitigate protodeboronation:
-
Use Milder Bases: Strong bases can accelerate this side reaction. Consider switching to weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Anhydrous Conditions: Since water is the proton source for this reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can prevent premature decomposition. The boronic acid can then be generated in situ under the reaction conditions.
Q3: The presence of the carboxylic acid group seems to be interfering with the reaction. How does this functional group impact the Suzuki coupling?
A3: The ortho-carboxylic acid group can interfere in several ways:
-
Catalyst Inhibition: The carboxylate, formed under basic conditions, can coordinate to the palladium center, potentially deactivating the catalyst.
-
Base Consumption: The acidic proton of the carboxylic acid will react with the base. It is essential to use at least one extra equivalent of base to account for this acid-base neutralization, in addition to the amount required for the catalytic cycle.
-
Solubility Issues: The carboxylate salt of the boronic acid may have different solubility profiles in the reaction solvent, which could affect its availability for the catalytic reaction.
Q4: Which catalyst systems are recommended for such a sterically hindered and electron-deficient boronic acid?
A4: For challenging Suzuki couplings involving sterically hindered and electron-deficient substrates, highly active catalyst systems are required. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective.[1][2]
Recommended catalyst systems include:
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in Suzuki couplings of hindered substrates.[1]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active Buchwald ligand suitable for challenging couplings.[2]
-
Buchwald Ligands Analogs: Arsa-Buchwald ligands, which are arsenic analogs, have also shown effectiveness for sterically hindered substrates.[3]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive catalyst system for the hindered substrate. | Switch to a palladium precursor with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][2] |
| Inappropriate base selection. | Screen different bases. Start with milder inorganic bases like K₂CO₃ or Cs₂CO₃. Ensure at least 2-3 equivalents of base are used to compensate for the acidic proton. | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Significant Protodeboronation | Base is too strong or aqueous conditions are used. | Use a weaker base (e.g., K₂CO₃, Cs₂CO₃). Employ rigorously dried, anhydrous solvents. |
| Boronic acid instability. | Consider converting the boronic acid to its pinacol ester derivative and using it in the coupling reaction. | |
| Recovery of Starting Materials | Inefficient oxidative addition due to steric hindrance. | Use a catalyst system known for high activity with hindered substrates (e.g., Pd(OAc)₂/SPhos). Increase reaction temperature. |
| Catalyst deactivation by the carboxylate group. | Increase catalyst loading. Ensure sufficient base is present to fully deprotonate the carboxylic acid. | |
| Formation of Homocoupled Byproducts | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
This is a representative starting protocol that may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered potassium carbonate.
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed Suzuki coupling reactions with this compound.
Caption: A workflow for troubleshooting failed Suzuki couplings.
Suzuki-Miyaura Catalytic Cycle
Understanding the key steps of the catalytic cycle can help in diagnosing which part of the reaction may be failing.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reactions Involving 2-Borono-6-trifluoromethylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 2-Borono-6-trifluoromethylbenzoic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this compound are often attributed to a few critical factors. Due to the electron-withdrawing nature of the trifluoromethyl group and the steric hindrance from the ortho-substituents, this substrate can be challenging. The primary areas to troubleshoot are:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Inactive or degraded catalysts are a common cause of reaction failure.
-
Reagent Stability: this compound can be susceptible to protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.
-
Reaction Conditions: Inadequate degassing, suboptimal base selection, and incorrect solvent choice can all significantly impact the reaction outcome.
Q2: What are the most common side reactions observed with this compound, and how can I mitigate them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the C-B bond. To minimize this, consider using milder bases (e.g., K₃PO₄ instead of stronger bases), ensuring anhydrous reaction conditions if permissible, or protecting the boronic acid as a more stable derivative like a pinacol ester or a MIDA boronate.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen, which can also lead to catalyst decomposition.[1] Thoroughly degassing all solvents and reagents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is crucial to prevent homocoupling.
Q3: Which catalyst systems are recommended for coupling with this sterically hindered and electron-deficient boronic acid?
A3: For challenging substrates like this compound, highly active catalyst systems are often necessary. Consider using palladium precatalysts with bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands help to stabilize the palladium catalyst and facilitate the oxidative addition step with the coupling partner.
Q4: How critical is the choice of base and solvent for this reaction?
A4: The choice of base and solvent is highly critical and interdependent. The base is necessary to activate the boronic acid, forming a more nucleophilic boronate species required for transmetalation. For electron-deficient boronic acids, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point. The solvent system must be able to dissolve the reagents and facilitate the reaction; common choices include toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base.
Troubleshooting Guide
Issue: Low or No Product Formation
This troubleshooting workflow provides a systematic approach to identifying and resolving the root causes of low yields.
References
Technical Support Center: Suzuki Coupling Reactions of 2-Borono-6-trifluoromethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Borono-6-trifluoromethylbenzoic acid in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions encountered when using this compound in Suzuki coupling reactions?
A1: this compound is an electron-deficient and sterically hindered arylboronic acid. These characteristics make it susceptible to two primary side reactions during Suzuki coupling:
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2-(trifluoromethyl)benzoic acid as a byproduct. This reaction is often promoted by the presence of water and basic conditions.[1][2][3] Electron-deficient arylboronic acids are particularly prone to this side reaction.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, 2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-6,6'-dicarboxylic acid. The presence of oxygen and certain palladium catalyst species can promote homocoupling.[4]
These side reactions consume the starting material and reduce the yield of the desired cross-coupled product, complicating the purification process.
Q2: How can I minimize protodeboronation of this compound?
A2: Several strategies can be employed to minimize protodeboronation:
-
Choice of Base: The strength and type of base are critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases in aqueous media can accelerate protodeboronation.[1] Consider using milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can be highly effective. These esters undergo slow hydrolysis in situ to release the boronic acid, keeping its concentration low and minimizing the rate of protodeboronation.
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of protodeboronation.
Q3: What are the best practices to avoid homocoupling of this compound?
A3: To suppress the formation of the homocoupled byproduct, the following measures are recommended:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can facilitate the oxidative coupling of the boronic acid.
-
Palladium Precatalyst: The choice of palladium source can influence homocoupling. Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.
-
Reaction Conditions: Pre-heating the mixture of the palladium catalyst, base, and solvent before adding the boronic acid can sometimes help to minimize homocoupling.[5]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product, significant amount of 2-(trifluoromethyl)benzoic acid detected. | Protodeboronation is the major side reaction. | - Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).- Use rigorously dried solvents and reagents.- Consider converting the boronic acid to its pinacol or MIDA ester.- Lower the reaction temperature. |
| Significant formation of 2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-6,6'-dicarboxylic acid. | Homocoupling of the boronic acid is occurring. | - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).- Thoroughly degas all solvents prior to use.- Consider using a different palladium precatalyst or ligand system.- Add the boronic acid to the pre-heated reaction mixture containing the other components. |
| Reaction is sluggish or does not go to completion. | - Inefficient catalyst system for the sterically hindered substrate.- Catalyst inhibition. | - Screen different palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for sterically demanding couplings.[4]- Increase the catalyst loading.- Ensure the purity of all reagents. |
| Complex mixture of products, difficult purification. | Multiple side reactions are occurring simultaneously. | - Systematically address both protodeboronation and homocoupling using the strategies outlined above.- Optimize the reaction conditions (temperature, solvent, base) using a design of experiments (DoE) approach if possible. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound (to minimize side reactions):
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand, or a Buchwald precatalyst like XPhos Pd G3; 1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, the base, the palladium catalyst, and the ligand (if separate).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Overview of Suzuki coupling and its major side reactions.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
Technical Support Center: Managing Steric Hindrance in 2-Borono-6-trifluoromethylbenzoic Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the Suzuki-Miyaura coupling of the sterically hindered substrate, 2-Borono-6-trifluoromethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no yield?
A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound are often attributed to a combination of steric hindrance and the electronic effects of the substituents. The ortho-positioning of the boronic acid and the bulky trifluoromethyl group significantly impedes the key steps of the catalytic cycle, namely transmetalation and reductive elimination. Additionally, the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups can influence the reactivity of the boronic acid. Common underlying issues include an inactive catalyst, inefficient oxidative addition, slow transmetalation, or an inappropriate choice of base and solvent.[1]
Q2: What are the most effective palladium catalysts and ligands for coupling this sterically hindered boronic acid?
A2: For sterically demanding substrates like this compound, the selection of a suitable catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2] Highly effective ligands include Buchwald-type biarylphosphines such as SPhos, XPhos, and RuPhos.[2][3] N-heterocyclic carbenes (NHCs) have also demonstrated high efficacy in these challenging couplings.[2] Catalyst systems like Pd/BI-DIME and Pd/AntPhos have been shown to be efficient for extremely hindered biaryl synthesis.[4][5] It is often beneficial to use palladium precatalysts, such as G3 or G4 palladacycles, which are designed for the clean and efficient in situ generation of the active Pd(0) species.[6]
Q3: How do I select the optimal base and solvent for this reaction?
A3: The choice of base and solvent is highly interdependent and crucial for a successful coupling. For sterically hindered boronic acids, stronger, non-nucleophilic bases are often preferred to promote the formation of the reactive boronate species required for transmetalation.[1] Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[7][8] The solvent should be capable of dissolving the reagents and be stable at the required reaction temperature. Aprotic polar solvents like dioxane, toluene, and DMF, often in combination with water, are frequently employed.[7][8] The addition of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the formation of the active boronate.[1]
Q4: My this compound appears to be decomposing during the reaction. What could be the cause and how can I prevent it?
A4: Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[9] This is often exacerbated by harsh basic conditions and elevated temperatures. To mitigate this, consider using milder bases such as potassium fluoride (KF) or running the reaction under anhydrous conditions if possible.[9] Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA (N-methyliminodiacetic acid) ester, can also protect it from premature decomposition.[9] These derivatives tend to release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| No or very low product formation | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst like a palladacycle.[10] - Ensure rigorous degassing of the solvent to prevent catalyst oxidation.[10] |
| 2. Inefficient Oxidative Addition | - For less reactive aryl halides (e.g., chlorides), use more electron-rich and bulky ligands like XPhos or SPhos.[2] - Increase the reaction temperature. | |
| 3. Slow Transmetalation | - Use a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate boronate formation.[1] - Ensure the base is finely powdered for better solubility and reactivity.[10] | |
| Formation of homocoupling byproducts | 1. Presence of Oxygen | - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen). |
| 2. Pd(II) Mediated Homocoupling | - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a direct Pd(0) source like Pd(PPh₃)₄. | |
| Protodeboronation of the boronic acid | 1. Harsh Basic Conditions | - Switch to a milder base like KF.[9] |
| 2. Presence of Protic Solvents | - Employ strictly anhydrous conditions if the reaction allows.[9] | |
| 3. High Reaction Temperature | - Run the reaction at the lowest temperature that still affords a reasonable reaction rate.[9] | |
| 4. Inherent Instability | - Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).[9] |
Data Presentation
Table 1: Comparison of Ligands for a Sterically Hindered Suzuki-Miyaura Coupling
Reaction Conditions: 2-bromo-1,3,5-trimethylbenzene (1.0 equiv), cyclohexylboronic acid (1.5 equiv), Pd(OAc)₂ (1 mol%), Ligand (2 mol%), K₃PO₄ (2.0 equiv), Toluene, 110 °C, 24 h.
| Entry | Ligand | Conversion (%) | Yield (%) | Reference |
| 1 | AntPhos | 100 | 58 | [5] |
| 2 | BI-DIME | 100 | 31 | [5] |
| 3 | S-Phos | 100 | 3 | [5] |
| 4 | X-Phos | 46 | 0 | [5] |
| 5 | RuPhos | 52 | 0 | [5] |
| 6 | PPh₃ | 83 | 0 | [5] |
Table 2: Optimization of Reaction Conditions for a Sterically Hindered Coupling
Reaction Conditions: (2-(trifluoromethoxy)phenyl)boronic acid (0.5 mmol), 2-bromo-1,3-dichloro-5-nitrobenzene (0.5 mmol), Pd₂(dba)₃ (5 mol%), Ligand L1 (10 mol%), Base (2 equiv), THF (5 mL), 1 h.
| Entry | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | K₂CO₃ | 60 | 85 | [6] |
| 2 | PdCl₂(PPh₃)₂ | K₂CO₃ | 60 | 7 | [6] |
| 3 | Pd(OAc)₂ | K₂CO₃ | 60 | 18 | [6] |
| 4 | Pd(PPh₃)₄ | K₂CO₃ | 60 | 52 | [6] |
| 5 | Pd₂(dba)₃ | Cs₂CO₃ | 60 | 71 | [6] |
| 6 | Pd₂(dba)₃ | NaOH | 60 | 50 | [6] |
| 7 | Pd₂(dba)₃ | K₂CO₃ | 50 | 66 | [6] |
| 8 | Pd₂(dba)₃ | K₂CO₃ | 70 | 84 | [6] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, aryl bromide, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst to the reaction vial.
-
Solvent Addition: Add the degassed solvent mixture to the vial via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yielding coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protodeboronation of 2-Borono-6-trifluoromethylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing the protodeboronation of 2-Borono-6-trifluoromethylbenzoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of 2-(trifluoromethyl)benzoic acid. This reaction consumes your starting material, leading to lower yields of the desired product and complicating the purification process due to the formation of this key byproduct.[3] The electron-withdrawing nature of the trifluoromethyl group and the ortho-substitution pattern of this particular molecule can make it more susceptible to protodeboronation, especially under basic conditions.[3][4]
Q2: What are the primary factors that promote the protodeboronation of this substrate?
A2: Several factors can accelerate the rate of protodeboronation for this compound:
-
Basic Conditions: Many cross-coupling reactions, like the Suzuki-Miyaura coupling, are performed under basic conditions. The base reacts with the boronic acid to form a boronate species, which is more susceptible to cleavage.[1][5]
-
Presence of Water: Water can act as a proton source, facilitating the removal of the boronic acid group.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.[2]
-
pH of the Reaction Medium: The pH is a critical factor as it determines the speciation of the boronic acid in solution.[1][6] For electron-deficient arylboronic acids, protodeboronation is often accelerated at higher pH.[3]
-
Palladium Catalysts: Certain palladium species, particularly Pd(II), can catalyze protodeboronation.[2]
Q3: How can I minimize protodeboronation when using this compound?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Employing dry solvents and reagents can significantly reduce the rate of protodeboronation by removing the primary proton source.
-
Careful Selection of Base: Opt for weaker or non-aqueous bases. Bases like cesium carbonate (Cs₂CO₃), potassium fluoride (KF), or organic bases may be preferable to strong hydroxide bases.[2][4]
-
Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can help suppress the protodeboronation side reaction.[4]
-
Use a Protected Boronic Acid Derivative: Converting the boronic acid to a more stable form, such as a MIDA boronate ester or a potassium trifluoroborate salt, can be highly effective.[6] These derivatives provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[6][7]
-
Optimize Catalyst and Ligands: Screen different palladium catalysts and ligands. A highly active catalyst system that promotes the desired reaction at a faster rate can outcompete the slower protodeboronation pathway.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant formation of 2-(trifluoromethyl)benzoic acid. | High rate of protodeboronation due to: • Presence of water • Strong basic conditions • High reaction temperature • Inappropriate catalyst system | • Ensure strict anhydrous conditions (dry solvents and reagents). • Switch to a weaker base (e.g., Cs₂CO₃, KF). • Lower the reaction temperature and monitor for conversion. • Use a protected form of the boronic acid (MIDA ester or trifluoroborate salt).[6] • Screen for a more active catalyst/ligand system to accelerate the desired coupling. |
| Reaction stalls after partial conversion. | Depletion of the boronic acid starting material due to ongoing protodeboronation. | • Add the boronic acid portion-wise over the course of the reaction. • Consider using a "slow-release" strategy with a protected boronic acid derivative.[7] |
| Inconsistent results between batches. | Varying amounts of water in solvents or reagents. Inaccurate measurement of the base. | • Standardize the procedure for drying solvents and handling reagents under inert atmosphere. • Carefully control the stoichiometry of the base.[6] |
Experimental Protocols
Protocol 1: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for a Suzuki-Miyaura coupling using this compound with an emphasis on minimizing protodeboronation.
-
Preparation of the Reaction Vessel:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a carefully chosen base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen and moisture.
-
-
Addition of Catalyst and Solvent:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the degassed solvent (e.g., anhydrous dioxane).
-
Ensure the solvent has been thoroughly degassed by sparging with an inert gas for at least 30 minutes.[6]
-
-
Reaction Conditions:
-
Stir the reaction mixture at a lower temperature to start (e.g., 60-70 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS. If the reaction is sluggish, the temperature can be incrementally increased.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Quantifying Protodeboronation
This protocol allows for the quantification of the extent of protodeboronation under specific reaction conditions.
-
Reaction Setup:
-
In a sealed vial, combine this compound (1.0 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and an internal standard (e.g., dodecane) in a chosen solvent system (e.g., 1,4-dioxane/water, 4:1).
-
-
Running the Experiment:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the reaction mixture.
-
-
Sample Analysis:
-
Quench the aliquot with a small amount of 1M HCl.
-
Analyze the sample by GC-MS or LC-MS to determine the ratio of this compound to the protodeboronated product, 2-(trifluoromethyl)benzoic acid, relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material and the protodeboronated product over time to determine the rate of protodeboronation under those specific conditions.
-
Quantitative Data Summary
The following tables provide general guidelines and starting points for optimizing reaction conditions to minimize the protodeboronation of this compound. The exact conditions will be substrate-dependent and require empirical optimization.
Table 1: Effect of Base on Protodeboronation
| Base | Relative Strength | Typical Conditions | Expected Protodeboronation |
| NaOH, KOH | Strong | Aqueous/organic mixtures | High |
| K₂CO₃, Na₂CO₃ | Moderate | Aqueous/organic mixtures | Moderate to High |
| Cs₂CO₃ | Moderate | Anhydrous organic solvents | Low to Moderate |
| KF, CsF | Weak | Anhydrous organic solvents | Low |
| Et₃N, DIPEA | Organic | Anhydrous organic solvents | Low |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Boronic Acid Form | MIDA ester or trifluoroborate salt | "Slow-release" of the boronic acid to minimize its concentration.[6][7] |
| Solvent | Anhydrous Toluene, Dioxane, or 2-MeTHF | Minimizes the presence of a proton source. |
| Base | Cs₂CO₃ or KF (2.0-3.0 equiv.) | Weaker bases are less prone to inducing protodeboronation.[2] |
| Temperature | 60-80 °C | Lower temperatures slow down the rate of protodeboronation.[4] |
| Catalyst Loading | 1-5 mol % | Sufficient to promote the desired reaction efficiently. |
Visualizations
Caption: Proposed pathway for base-catalyzed protodeboronation.
Caption: A generalized experimental workflow for mitigating protodeboronation.
Caption: A decision tree to guide troubleshooting efforts.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2-Borono-6-trifluoromethylbenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of 2-Borono-6-trifluoromethylbenzoic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling. Due to the compound's unique structural features, including steric hindrance from the ortho-borono and trifluoromethyl groups, careful selection of the base and solvent is critical for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The primary challenges arise from the steric hindrance caused by the two ortho substituents (the boronic acid and the trifluoromethyl group). This steric bulk can impede the approach of the palladium catalyst to the reaction center, potentially slowing down or inhibiting the catalytic cycle. Additionally, the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups can influence the reactivity of the boronic acid.
Q2: What are the key factors to consider for a successful coupling reaction with this substrate?
A2: The three most critical factors are:
-
Catalyst System: The choice of the palladium precursor and, more importantly, the ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The strength and nature of the base are crucial for the transmetalation step. The appropriate base depends on the specific coupling partner and the solvent system used.
-
Solvent: The solvent system must be chosen to ensure adequate solubility of all reactants, including the boronic acid, the coupling partner, the base, and the catalyst.
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be more prevalent with electron-deficient boronic acids and in the presence of water or acidic/basic conditions. To minimize this, using anhydrous solvents, carefully selecting the base, and protecting the boronic acid group (e.g., as a pinacol ester) can be effective strategies.
-
Homocoupling: The formation of a biaryl byproduct from the coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen. Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment is crucial to minimize homocoupling.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective catalyst system for the sterically hindered substrate. | Use a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Consider using a pre-formed catalyst or a Buchwald precatalyst. |
| Inappropriate base selection. | Screen a variety of bases with different strengths. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. | |
| Poor solubility of reactants. | Choose a solvent or solvent mixture that ensures all components are in solution at the reaction temperature. For inorganic bases, adding a small amount of water to a solvent like dioxane or THF can improve solubility, but be mindful of potential protodeboronation. | |
| Significant Protodeboronation | Unstable boronic acid under reaction conditions. | Convert the boronic acid to a more stable boronate ester, such as a pinacol ester, before the coupling reaction. Use milder bases like K₂CO₃ or KF, and consider running the reaction under anhydrous conditions. |
| Formation of Homocoupling Byproduct | Presence of oxygen in the reaction mixture. | Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. |
Optimizing Base and Solvent
The optimal base and solvent combination is highly dependent on the specific coupling partners and catalyst system used. The following tables provide a starting point for optimization based on conditions reported for structurally similar, sterically hindered, or electron-deficient arylboronic acids.
Recommended Starting Conditions for Base Selection
| Base | Equivalents | Typical Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, Toluene | 80 - 110 | A strong, non-nucleophilic base often effective for challenging couplings.[1][2] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / H₂O, THF / H₂O | 80 - 110 | A standard, milder base suitable for many Suzuki reactions.[2] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane, DMF | 80 - 110 | A stronger and more soluble inorganic base that can be effective when weaker bases fail.[2] |
| KF | 3.0 | THF (anhydrous), 1,4-Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[2] |
Common Solvents for Suzuki-Miyaura Reactions
| Solvent | Properties | Typical Co-Solvent | Notes |
| 1,4-Dioxane | Aprotic, polar ether. Good for dissolving many organic compounds. | H₂O | A common choice for Suzuki reactions, often used with a small amount of water to help dissolve inorganic bases. |
| Toluene | Aprotic, non-polar aromatic hydrocarbon. | H₂O, Ethanol | Another widely used solvent, particularly for reactions at higher temperatures. |
| Tetrahydrofuran (THF) | Aprotic, polar ether. | H₂O | Similar to dioxane but with a lower boiling point. |
| Dimethylformamide (DMF) | Aprotic, polar solvent. | - | High boiling point, can be useful for sluggish reactions, but can be more difficult to remove. |
Note on Solubility: 2-(Trifluoromethyl)benzoic acid, a related compound, is poorly soluble in water but more soluble in organic solvents like ethyl acetate and dimethyl sulfoxide (DMSO).[3] The solubility of this compound is expected to be similar and is likely pH-dependent due to the carboxylic acid group.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a starting point protocol that may require optimization for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (or triflate) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Experimental Workflow and Logic
Decision-Making for Base and Solvent Selection
Caption: A flowchart to guide the selection of an appropriate base and solvent system.
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of Products from 2-Borono-6-trifluoromethylbenzoic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 2-Borono-6-trifluoromethylbenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of biaryl products synthesized via Suzuki-Miyaura coupling of this compound with various aryl halides.
Q1: My primary purification by flash column chromatography on silica gel is resulting in low yield and/or poor separation of the desired biaryl carboxylic acid product. What are the likely causes and solutions?
Low yield and poor separation during silica gel chromatography of polar, acidic compounds are common issues. The problem often stems from the interaction of the carboxylic acid with the acidic silanol groups of the stationary phase.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Product Streaking/Tailing on Silica Gel | Add a small amount of an acidic modifier to your eluent system. Common choices include 0.5-2% acetic acid or formic acid.[1] | The acidic modifier protonates the silanol groups on the silica surface, reducing their interaction with the acidic product and leading to sharper peaks and better separation. |
| Irreversible Adsorption to Silica | If tailing persists, consider switching to a different stationary phase such as neutral or basic alumina. Alternatively, deactivated silica gel can be used. | Alumina can be less harsh on acidic compounds. Deactivating silica with water or triethylamine can also mitigate strong adsorption. |
| Co-elution with Unreacted Starting Material | Optimize the polarity of your eluent system. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent mixture (e.g., ethyl acetate/methanol) can help separate compounds with different polarities. | The trifluoromethyl group increases lipophilicity, which may cause the product to elute closer to less polar impurities than expected.[2][3] |
| Product Insolubility During Loading | Use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., methanol, dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder is then loaded onto the column. | This ensures that the compound is evenly distributed at the top of the column and prevents precipitation issues that can occur with direct liquid injection of poorly soluble compounds. |
Q2: I am observing significant amounts of a non-polar impurity that I suspect is the homocoupling product of this compound. How can I remove it?
Homocoupling is a frequent side reaction in Suzuki couplings, especially in the presence of oxygen. The resulting symmetrical biaryl is typically less polar than the desired product.
Purification Strategy:
-
Column Chromatography: A well-optimized gradient flash chromatography should effectively separate the less polar homocoupling byproduct from the more polar carboxylic acid product. Start with a low polarity eluent (e.g., 100% hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate).
Prevention is Key:
To minimize the formation of this impurity in future reactions, ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Q3: After chromatography, I still have an impurity that appears to be the protodeboronated starting material (2-(trifluoromethyl)benzoic acid). How can I remove this?
Protodeboronation, the cleavage of the C-B bond, is another common side reaction. The resulting 2-(trifluoromethyl)benzoic acid is a polar impurity that can be challenging to separate from the desired product due to their similar polarities.
Purification Strategies:
| Method | Procedure | Pros & Cons |
| Recrystallization | Choose a solvent system where the desired product has lower solubility than the impurity at room temperature but is soluble at elevated temperatures. Good starting points for biphenyl carboxylic acids include aqueous ethanol, benzene/petroleum ether, or toluene.[4][5] | Pros: Can provide very pure material. Cons: Can be time-consuming to find the right solvent system; may result in significant product loss in the mother liquor. |
| Acid-Base Extraction | Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acids will be deprotonated and move to the aqueous layer. Acidify the aqueous layer with HCl to precipitate the acids, which can then be collected by filtration or extracted back into an organic solvent. | Pros: Good for removing non-acidic impurities. Cons: Will not separate the desired product from the protodeboronated impurity, as both are carboxylic acids. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?
You should anticipate the following potential impurities:
-
Unreacted Starting Materials: this compound and the aryl halide.
-
Homocoupling Product: The symmetrical biaryl formed from the coupling of two molecules of the boronic acid.
-
Protodeboronation Product: 2-(Trifluoromethyl)benzoic acid, formed by the cleavage of the boronic acid group.
-
Palladium Residues: Traces of the palladium catalyst used in the reaction.
Q2: Are there more stable alternatives to this compound that might reduce side reactions and simplify purification?
Yes, converting the boronic acid to a more stable derivative can minimize side reactions like protodeboronation. Consider using:
-
Potassium Trifluoroborate Salts: These are generally more stable than the corresponding boronic acids and can be used directly in many Suzuki coupling protocols.
-
Pinacol Esters: Boronate esters, such as the pinacol ester, are significantly more stable to air and moisture and are less prone to protodeboronation.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form a crystalline, air-stable solid that can be used directly in Suzuki couplings with protic solvents.[6]
Q3: What analytical techniques are recommended for monitoring the purification process?
-
Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the progress of column chromatography and the purity of fractions. For acidic compounds, using a mobile phase with an acidic additive can improve spot shape.
-
High-Performance Liquid Chromatography (HPLC): Provides higher resolution than TLC and can be used to accurately determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol is a starting point for the purification of a biaryl carboxylic acid product.
-
Column Preparation: Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). For poorly soluble compounds, use the dry loading method described in the troubleshooting guide.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For highly polar products, a final flush with a small percentage of methanol in dichloromethane (often with an acidic modifier) may be necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the impure product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, methanol, isopropanol, toluene, or mixtures such as ethyl acetate/hexane or water/ethanol.[4][5]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to dry completely.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of products from this compound reactions.
Caption: A troubleshooting workflow for the purification of products from this compound reactions.
References
- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Borono-6-trifluoromethylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Borono-6-trifluoromethylbenzoic acid in chemical reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Understanding the Challenges
This compound presents a unique set of challenges in cross-coupling reactions due to its molecular structure. The presence of a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH) makes the aryl ring electron-deficient. Additionally, the ortho-positioning of the boronic acid and trifluoromethyl groups creates significant steric hindrance around the reaction center. These factors can lead to slower reaction rates and an increased propensity for catalyst deactivation and side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:
-
Catalyst Deactivation: The combination of steric hindrance and electronic effects can lead to the deactivation of the palladium catalyst. This can manifest as the formation of palladium black (agglomerated palladium particles) or poisoning of the catalyst's active sites.
-
Protodeboronation: Electron-deficient arylboronic acids, like the one , are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction consumes the starting material without forming the desired product.[1]
-
Slow Reaction Kinetics: The steric bulk from the ortho-substituents can significantly slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination, leading to incomplete conversion.[1]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this challenging substrate. Standard Suzuki-Miyaura conditions are often not effective.
Q2: What are the signs of catalyst deactivation in my reaction?
A2: Visual inspection of the reaction mixture can often provide clues. The formation of a black precipitate is a common sign of palladium catalyst agglomeration into inactive palladium black. A reaction that starts but then stalls (as monitored by TLC or LC-MS) can also indicate progressive catalyst deactivation.
Q3: How can I mitigate protodeboronation of this compound?
A3: To minimize protodeboronation, consider the following strategies:
-
Use of Milder Bases: Strong bases can promote protodeboronation. Using weaker inorganic bases like K3PO4 or Cs2CO3, or organic bases, can be beneficial.
-
Anhydrous Conditions: While some Suzuki couplings benefit from aqueous conditions, minimizing the amount of water can reduce the rate of protodeboronation.
-
Faster Reaction Rates: Employing a more active catalyst system that promotes a faster cross-coupling reaction can outcompete the slower protodeboronation side reaction.
Q4: Can the trifluoromethyl group itself poison the palladium catalyst?
A4: While the trifluoromethyl group is a strong electron-withdrawing group, it is not typically considered a direct catalyst poison in the same way that sulfur- or phosphorus-containing impurities are. However, its electronic effect on the boronic acid can influence the stability of intermediates in the catalytic cycle, indirectly contributing to deactivation pathways. More direct poisoning is often due to impurities in the reagents or solvents.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered in cross-coupling reactions involving this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a Pre-activated Catalyst: Employ a pre-formed, air- and moisture-stable palladium precatalyst to ensure a consistent source of active Pd(0). 2. Select an Appropriate Ligand: Standard ligands like PPh3 are often ineffective. Switch to bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of highly reactive, coordinatively unsaturated palladium(0) species.[2] 3. Verify Catalyst Loading: Ensure an adequate catalyst loading, typically in the range of 1-5 mol% of palladium. |
| Inefficient Transmetalation | 1. Optimize the Base: The choice of base is critical. Screen different bases such as K3PO4, Cs2CO3, or K2CO3. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, but be mindful of the increased risk of protodeboronation. 2. Solvent Selection: The solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The optimal solvent system may need to be determined empirically. |
| Protodeboronation | 1. Use a Milder Base: As mentioned in the FAQs, switch to a weaker base. 2. Modify the Boronic Acid: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt can improve stability and reduce protodeboronation.[2] |
| Oxygen Contamination | 1. Thoroughly Degas Solvents: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. Ensure all solvents are rigorously degassed prior to use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method. 2. Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire setup and reaction time. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| Protodeboronation Product | Excess water, strong base, or slow reaction rate. | Use a milder base, minimize water content, and use a more active catalyst system to accelerate the desired cross-coupling. |
| Dehalogenation of Coupling Partner | Presence of water or other proton sources. | Use anhydrous conditions if possible. |
Data Presentation
The following tables summarize recommended starting conditions for Suzuki-Miyaura coupling reactions with sterically hindered and electron-deficient arylboronic acids, analogous to this compound.
Table 1: Recommended Catalyst Systems for Challenging Suzuki-Miyaura Couplings
| Catalyst/Precatalyst | Ligand | Key Advantages | Typical Loading (mol % Pd) |
| Pd(OAc)2 | XPhos | High activity for sterically hindered and electron-deficient substrates. | 1 - 3 |
| Pd2(dba)3 | SPhos | Excellent for a broad range of challenging substrates. | 1 - 3 |
| XPhos Pd G3 | (Integrated) | Air- and moisture-stable precatalyst, high activity. | 1 - 3 |
| SPhos Pd G2 | (Integrated) | Air- and moisture-stable precatalyst, good for a range of substrates. | 1 - 3 |
Table 2: Suggested Reaction Conditions for Suzuki-Miyaura Coupling of Analagous ortho-Substituted Arylboronic Acids
| Aryl Halide | Boronic Acid Partner | Catalyst System (mol %) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | 2,4,6-Trifluorophenylboronic acid | XPhos Pd G3 (2) | K3PO4 (2) | THF/H2O | RT | 0.5 | 95 |
| 1-Bromo-4-tert-butylbenzene | 2-Furylboronic acid | XPhos Pd G3 (2) | K3PO4 (2) | THF/H2O | RT | 0.5 | 98 |
| 4-Chloroanisole | 2-Thienylboronic acid | XPhos Pd G3 (2) | K3PO4 (2) | THF/H2O | 40 | 2 | 96 |
Note: The data in this table is derived from studies on analogous challenging boronic acids and serves as a starting point for optimization with this compound.[1]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol %)
-
Base (e.g., K3PO4, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Degassed water (if required)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
effect of temperature on 2-Borono-6-trifluoromethylbenzoic acid coupling
Welcome to the technical support center for 2-Borono-6-trifluoromethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent in coupling reactions, with a specific focus on the effects of temperature. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you optimize your reactions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions with this compound?
A1: A typical starting point for Suzuki-Miyaura coupling reactions involving sterically hindered boronic acids like this compound is between 80°C and 110°C.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, base, and solvent used. It is often necessary to screen a range of temperatures to find the best balance between reaction rate and the formation of byproducts.[1][2]
Q2: How does temperature influence the rate of reaction?
A2: Generally, increasing the reaction temperature increases the rate of the Suzuki-Miyaura coupling.[3][4] This can lead to shorter reaction times and higher conversion of starting materials. However, excessively high temperatures can lead to the degradation of the catalyst, reactants, or products, and can promote undesirable side reactions.
Q3: What are the common temperature-related side reactions with this type of boronic acid?
A3: The two most common temperature-related side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to an undesired byproduct and reduced yield.[5] This process can be exacerbated by high temperatures and the presence of water in the reaction mixture.[6][7] Boronic acids with electron-withdrawing groups, such as the trifluoromethyl group, can be more susceptible to this side reaction.[5]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl. This side reaction can also be promoted by higher temperatures.
Q4: Can running the reaction at a lower temperature improve my results?
A4: In some cases, yes. Lowering the temperature can decrease the rate of side reactions like protodeboronation, potentially leading to a cleaner reaction profile and higher yield of the desired product.[7][8] However, this will also slow down the desired coupling reaction, requiring longer reaction times.[3] In some instances, for sterically hindered substrates, the desired transmetalation step may be so slow at room temperature that protodeboronation becomes the dominant pathway.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your coupling experiments with this compound.
| Issue | Potential Cause (Temperature-Related) | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the temperature in 10°C increments (e.g., from 80°C to 110°C) and monitor the reaction progress by TLC or LC-MS.[1] |
| Reaction temperature is too high, causing decomposition of the catalyst or starting materials. | Decrease the reaction temperature. Consider using a more thermally stable catalyst/ligand system. | |
| Significant Protodeboronation Byproduct | The reaction temperature is too high, accelerating the rate of protodeboronation. | Lower the reaction temperature. Ensure anhydrous conditions and thoroughly degassed solvents.[7][8] |
| The desired coupling reaction is slow at the current temperature, allowing protodeboronation to compete effectively. | This can be counterintuitive. If lowering the temperature doesn't help, a moderate increase in temperature might accelerate the desired Suzuki coupling to outcompete protodeboronation.[9] | |
| Formation of Homocoupling Byproducts | The reaction temperature is too high. | Lower the reaction temperature. Ensure a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. |
| Reaction Stalls Before Completion | Catalyst deactivation at the reaction temperature. | Lower the reaction temperature. Consider using a more robust palladium precatalyst and ligand combination known for high thermal stability. |
Quantitative Data Summary
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes |
| 30 | 24 | 25 | Reaction is very slow. |
| 50 | 18 | 60 | Increased conversion with longer time. |
| 70 | 8 | 85 | Good conversion in a reasonable timeframe. |
| 90 | 4 | 95 | High conversion, optimal for rate. |
| 110 | 4 | 92 | Slight decrease in yield, potential for increased byproduct formation. |
| Note: This data is illustrative and the optimal conditions for your specific reaction will need to be determined experimentally. |
Experimental Protocols
Protocol: Temperature Screening for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening the optimal temperature for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk tubes or reaction vials
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide, this compound, palladium catalyst, and base to a series of Schlenk tubes.
-
Solvent Addition: Add the degassed solvent mixture to each tube via syringe.
-
Heating: Place each Schlenk tube in a pre-heated heating block set to a different temperature (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).
-
Monitoring: Stir the reactions vigorously at the set temperatures. Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing by TLC or LC-MS.
-
Work-up: Once a reaction reaches completion (or after a set time, e.g., 12 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield of the desired product and the relative amounts of any byproducts.
Visualizations
Caption: Workflow for Temperature Optimization.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
improving reaction times for 2-Borono-6-trifluoromethylbenzoic acid
Welcome to the technical support center for 2-Borono-6-trifluoromethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction times and outcomes. Due to the unique electronic and steric properties of this compound, challenges in achieving optimal reaction conditions are common. This guide offers structured advice to address these issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is slow or not proceeding to completion. What are the likely causes?
A1: Slow or incomplete reactions are common with this substrate due to a combination of steric hindrance from the ortho-substituents and the electron-withdrawing nature of the trifluoromethyl group. Key factors to investigate include:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. More active, sterically bulky, and electron-rich ligands are often required to overcome the steric hindrance and facilitate the catalytic cycle.
-
Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause significant protodeboronation of the starting material.
-
Solvent System: The solvent plays a crucial role in solubility and the efficacy of the base. An appropriate solvent system, often a mixture of an organic solvent and water, is necessary.
-
Reaction Temperature: Higher temperatures can increase reaction rates, but also risk decomposition of the boronic acid or catalyst.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired product.
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation is a known issue with electron-deficient boronic acids. To mitigate this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.
-
Faster Reaction Times: Optimizing the reaction to proceed more quickly will reduce the time the boronic acid is exposed to conditions that favor protodeboronation.
Q3: What are the best practices for handling and storing this compound?
A3: Like many boronic acids, this compound can be sensitive to air and moisture. It is recommended to:
-
Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a cool, dry place. A refrigerator is a suitable storage location.
-
Avoid repeated exposure to the atmosphere. Weigh out the required amount quickly and reseal the container promptly.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your reaction, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
Issue 2: Slow Reaction Time
If the reaction is proceeding but at an impractically slow rate, the following optimization strategy can be employed.
Caption: A logical progression for optimizing slow reaction times.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the reaction time and yield for a typical Suzuki-Miyaura coupling with this compound. Note: This data is illustrative and based on general principles for sterically hindered boronic acids. Actual results may vary.
Table 1: Effect of Catalyst and Ligand on Reaction Outcome
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 | <10 |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 8 | 85 |
| XPhos Pd G3 | None | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 92 |
Table 2: Effect of Base and Solvent on Reaction Outcome
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | Na₂CO₃ | DMF | 100 | 18 | 45 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 8 | 88 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 95 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
dealing with poor solubility of 2-Borono-6-trifluoromethylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Borono-6-trifluoromethylbenzoic acid, focusing on its challenging solubility characteristics.
Troubleshooting Guide: Poor Solubility
Low solubility of this compound can impede reaction kinetics and overall yield. The following guide offers systematic steps to address this issue, particularly in the context of Suzuki-Miyaura coupling reactions.
Initial Assessment and Solvent Screening
Poor solubility is often first observed during the initial dissolution of the reagent. A systematic approach to solvent selection is critical.
Problem: this compound does not fully dissolve in the chosen reaction solvent.
Solutions:
-
Solvent Selection: Based on the polarity of this compound, polar aprotic solvents are often a good starting point. Consider solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and 1,4-dioxane.
-
Co-solvent Systems: Employing a co-solvent can significantly enhance solubility. A common practice for Suzuki-Miyaura reactions is to use a mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O). The aqueous phase also aids in dissolving the inorganic base.
-
Heating: Gently heating the mixture while stirring can increase the rate of dissolution and the overall solubility.
-
Sonication: Applying ultrasonic waves can help break down solid agglomerates and promote dissolution.
Quantitative Solubility Data (Estimated)
| Solvent | Chemical Class | Polarity | Estimated Solubility (at 25°C) | Notes |
| Water | Protic | High | Very Low | The trifluoromethyl group and the aromatic ring contribute to its hydrophobic character, leading to poor aqueous solubility. |
| Methanol | Protic | High | Moderately Soluble | The polar hydroxyl group can interact with the boronic acid and carboxylic acid moieties. |
| Ethanol | Protic | High | Moderately Soluble | Similar to methanol, but the increased alkyl chain length may slightly decrease solubility. |
| Tetrahydrofuran (THF) | Ethereal | Moderate | Soluble | A common solvent for Suzuki-Miyaura reactions, often used with a water co-solvent. |
| 1,4-Dioxane | Ethereal | Moderate | Soluble | Another frequently used solvent in cross-coupling chemistry, compatible with aqueous bases. |
| Acetone | Ketone | Moderate | Soluble | The polar carbonyl group can aid in dissolution. |
| Acetonitrile | Nitrile | Moderate | Sparingly Soluble | May be a suitable solvent, but solubility could be limited. |
| Dimethylformamide (DMF) | Amide | High | Highly Soluble | A polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Highly Soluble | Another powerful polar aprotic solvent, often used for compounds with poor solubility. |
| Toluene | Aromatic Hydrocarbon | Low | Sparingly Soluble | Often used in biphasic Suzuki-Miyaura reactions with water. |
| Dichloromethane (DCM) | Halogenated | Moderate | Sparingly Soluble | May have limited success in dissolving this polar compound. |
| Ethyl Acetate | Ester | Moderate | Moderately Soluble | A common solvent for extraction and chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in many common solvents?
A1: The poor solubility of this compound is a result of its molecular structure. The trifluoromethyl (-CF₃) group is highly lipophilic and electron-withdrawing, which can lead to strong intermolecular interactions in the solid state. Additionally, boronic acids have a tendency to form cyclic anhydrides called boroxines through dehydration, which are often less soluble than the corresponding monomeric boronic acids.
Q2: I'm observing a biphasic reaction mixture with a slow reaction rate. What can I do?
A2: Slow reaction rates in biphasic systems are often due to inefficient mass transfer between the two phases. To improve this:
-
Increase Stirring: Vigorous stirring is crucial to create a fine emulsion and maximize the interfacial area between the aqueous and organic phases.
-
Use a Phase-Transfer Catalyst (PTC): The addition of a PTC, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the boronate anion from the aqueous phase to the organic phase where the catalyst resides.
Q3: Can the choice of base affect the solubility and outcome of my reaction?
A3: Absolutely. The base is critical for activating the boronic acid for transmetalation.
-
Solubility of the Base: The base itself needs to have some solubility in the reaction medium. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often used with an aqueous co-solvent.
-
Base Strength: The strength of the base can influence the reaction rate. Stronger bases may accelerate the reaction but can also promote side reactions like protodeboronation. Weaker bases like potassium fluoride (KF) can sometimes be beneficial.
-
Physical Form: Using a finely powdered base increases its surface area and can improve reaction reproducibility.
Q4: Are there any alternatives to using this compound directly if solubility issues persist?
A4: Yes, you can convert the boronic acid into a boronate ester, such as a pinacol ester. Boronate esters are generally more soluble in organic solvents and are more stable towards protodeboronation. The boronic acid can be regenerated in situ during the reaction, or the boronate ester can sometimes be used directly in the coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
This protocol provides a general method for dissolving the title compound for use in a subsequent reaction.
-
Solvent Selection: Choose a suitable solvent or co-solvent system based on the estimated solubility data and the requirements of your reaction. For Suzuki-Miyaura reactions, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a good starting point.
-
Weighing and Addition: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the desired amount of this compound.
-
Solvent Addition: Add the chosen organic solvent to the vessel.
-
Stirring: Begin stirring the mixture at room temperature.
-
Heating (Optional): If the compound does not dissolve, gently heat the mixture to a temperature compatible with your reaction conditions (e.g., 40-60 °C).
-
Aqueous Addition (if applicable): If using a co-solvent system, add the aqueous component (e.g., water) after the organic solvent.
-
Sonication (Optional): If solids persist, place the vessel in an ultrasonic bath for 5-10 minutes.
-
Visual Inspection: Continue stirring until the solid is completely dissolved, resulting in a clear solution.
Protocol 2: Suzuki-Miyaura Coupling with Poorly Soluble this compound
This protocol outlines a typical setup for a Suzuki-Miyaura cross-coupling reaction where the solubility of the boronic acid is a concern.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) via syringe, followed by the degassed aqueous co-solvent (e.g., water). The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical organic synthesis using this compound.
Caption: Decision-making workflow for troubleshooting the poor solubility of this compound.
Technical Support Center: Suzuki-Miyaura Coupling of 2-Borono-6-trifluoromethylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Borono-6-trifluoromethylbenzoic acid, with a specific focus on preventing homocoupling.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This side reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification. The sterically hindered and electron-deficient nature of this compound can exacerbate this issue.
Problem: Significant formation of the homocoupling byproduct, 2,2'-bis(trifluoromethyl)-6,6'-dicarboxy-1,1'-biphenyl.
Below is a systematic guide to diagnose and resolve excessive homocoupling.
| Potential Cause | Recommended Solution & Experimental Protocol |
| 1. Presence of Oxygen | Solution: Rigorous deoxygenation of the reaction mixture is critical. Dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] Protocol: Inert Gas Sparging 1. Combine the aryl halide, this compound, base, and ligand in a dry Schlenk flask. 2. Seal the flask and purge with a steady stream of inert gas (Argon or Nitrogen) for 15-30 minutes. For more effective deoxygenation, a subsurface sparge, where the gas is bubbled through the solvent, is recommended. 3. Add the degassed solvent via syringe. 4. Add the palladium catalyst under a positive pressure of the inert gas. |
| 2. Inappropriate Palladium Precatalyst | Solution: The use of a Pd(II) precatalyst can lead to homocoupling at the beginning of the reaction before the active Pd(0) species is fully formed.[2] Recommendation: Utilize a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a pre-formed palladacycle catalyst that rapidly generates the active Pd(0) species. |
| 3. Suboptimal Ligand Choice | Solution: The choice of ligand is crucial for promoting the desired cross-coupling over homocoupling. Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), which can accelerate the reductive elimination step and sterically hinder the formation of intermediates leading to homocoupling.[3][4] N-heterocyclic carbene (NHC) ligands can also be effective.[4] |
| 4. Inappropriate Base | Solution: The strength and type of base can significantly influence the extent of homocoupling. Strong bases can sometimes promote side reactions. Recommendation: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH).[5] The optimal base is substrate-dependent and may require screening. |
| 5. High Concentration of Boronic Acid | Solution: A high concentration of the boronic acid can increase the rate of homocoupling. Recommendation: In some cases, slow addition of the this compound to the reaction mixture via a syringe pump can minimize its concentration at any given time, thereby reducing the rate of homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling?
A1: There are two primary pathways for boronic acid homocoupling in Suzuki-Miyaura reactions:
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst is oxidized to a Pd(II) species. This Pd(II) complex can then react with two molecules of the boronic acid to form the homocoupled product and regenerate the Pd(0) catalyst.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. This is particularly problematic at the initial stages of the reaction.
Q2: How does the steric hindrance of this compound affect homocoupling?
A2: The ortho-substituents (-COOH and -CF₃) on this compound create significant steric hindrance. This can slow down the desired transmetalation step with the aryl halide-Pd complex. This slower desired reaction rate can provide a greater opportunity for the competing homocoupling side reaction to occur.
Q3: Are there any additives that can suppress homocoupling?
A3: Yes, mild reducing agents can be added to the reaction mixture to help keep the palladium in its active Pd(0) state and minimize the concentration of Pd(II) species that promote homocoupling. For example, the addition of a small amount of potassium formate has been shown to be effective in suppressing homocoupling.
Q4: Can the reaction temperature influence the amount of homocoupling?
A4: Yes, reaction temperature can be a critical parameter. While higher temperatures are often required to overcome the activation energy for sterically hindered substrates, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions, including homocoupling. It is therefore important to carefully optimize the reaction temperature.
Q5: My purification is difficult due to the co-elution of the desired product and the homocoupled byproduct. What can I do?
A5: The structural similarity between the desired cross-coupled product and the homocoupled byproduct can make purification challenging. If optimizing the reaction conditions to prevent homocoupling is not entirely successful, exploring different chromatographic conditions is necessary. This may include using a different solvent system for column chromatography, employing a different stationary phase (e.g., reversed-phase), or considering alternative purification techniques such as preparative HPLC or recrystallization.
Data Presentation
The following table summarizes the qualitative impact of various reaction parameters on the prevention of homocoupling. Quantitative data is highly substrate-dependent, and the trends presented below are based on general observations for Suzuki-Miyaura reactions of sterically hindered and electron-deficient arylboronic acids.
| Parameter | Condition to Minimize Homocoupling | Expected Impact on Homocoupling |
| Atmosphere | Inert (Argon or Nitrogen) | High |
| Catalyst | Pd(0) source or efficient precatalyst | High |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | High |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Medium |
| Boronic Acid Addition | Slow addition | Medium |
| Temperature | Optimized (avoiding excessively high temperatures) | Medium |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating measures to suppress homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, and ligand.
-
Deoxygenation: Seal the flask and evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
Validation & Comparative
A Comparative Guide to 2-Borono-6-trifluoromethylbenzoic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Borono-6-trifluoromethylbenzoic acid with other commonly used boronic acids in the context of Suzuki-Miyaura cross-coupling reactions. By presenting physicochemical properties, expected reactivity based on structural features, and a compilation of reported experimental data, this document aims to assist researchers in selecting the appropriate boronic acid for their synthetic needs.
Physicochemical Properties of Selected Boronic Acids
A foundational understanding of a boronic acid's physical and chemical properties is crucial for predicting its behavior in chemical reactions. The following table summarizes key properties of this compound and three other commercially available boronic acids.
| Property | This compound | Phenylboronic acid | 2,4-Dichlorophenylboronic acid | 3-Bromo-4-fluorobenzoic acid |
| CAS Number | 1256345-62-6 | 98-80-6[1] | 68716-47-2[2][3][4] | 1007-16-5[5][6] |
| Molecular Formula | C₈H₆BF₃O₄ | C₆H₇BO₂[1] | C₆H₅BCl₂O₂[3][4] | C₇H₄BrFO₂[5][6] |
| Molecular Weight | 233.94 g/mol | 121.93 g/mol [1][7] | 190.82 g/mol [3] | 219.01 g/mol [6] |
| Appearance | White to off-white powder | White to yellow powder[1][7] | White to slight yellow crystalline powder[3] | Off-white to white powder[5] |
| Melting Point | Not available | 216-219 °C[8] | 246-249 °C[2][3] | 138-140 °C[5][6] |
| Solubility | Not available | Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride.[7] | Soluble in Methanol.[4] | Not available |
Reactivity in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the boronic acid partner is a critical factor influencing the reaction's success and is largely governed by electronic and steric effects.
This compound possesses two ortho-substituents: a strongly electron-withdrawing trifluoromethyl group (-CF₃) and a carboxylic acid group (-COOH). This unique substitution pattern is expected to significantly influence its reactivity:
-
Electronic Effects: The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups is anticipated to decrease the nucleophilicity of the arylboronic acid. This can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to lower reaction rates or requiring more forcing conditions compared to electron-neutral or electron-rich boronic acids.
-
Steric Hindrance: The presence of two substituents in the ortho positions creates significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the palladium complex, further hindering the transmetalation step and potentially lowering reaction yields.
In comparison:
-
Phenylboronic acid serves as a baseline, being an electron-neutral and sterically unhindered arylboronic acid. It generally participates readily in Suzuki-Miyaura couplings.[9]
-
2,4-Dichlorophenylboronic acid features two electron-withdrawing chloro groups. The ortho-chloro group also introduces some steric hindrance.
-
3-Bromo-4-fluorobenzoic acid has electron-withdrawing halogen and carboxylic acid substituents, but with less direct steric hindrance to the reaction center compared to an ortho-substituted analogue.
Comparative Performance Data in Suzuki-Miyaura Reactions
While a direct, side-by-side comparative study under identical conditions was not identified in the reviewed literature, the following table compiles representative examples of Suzuki-Miyaura coupling reactions for each boronic acid to provide a qualitative performance comparison. It is important to note that reaction conditions and coupling partners vary, which significantly impacts yields.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) & Time | Yield (%) |
| This compound | Aryl Halide (General) | Not specified | Not specified | Not specified | Not specified | Data not available in comparative studies |
| Phenylboronic acid | 4-Bromobenzoic acid | Ad-L-PdCl₂⊂dmβ-CD | Na₂CO₃ | Water-MeOH | Room Temp, 2h | >98[10] |
| Phenylboronic acid | Iodobenzene | Cu (II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 95[11] |
| 2,4-Dichlorophenylboronic acid | 2-chloro-4,6-dimethoxypyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100, 1h | 72[12] |
| 3-Bromo-4-fluorobenzoic acid | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O | Not specified | Not specified |
Note: The lack of specific yield data for this compound in readily available literature highlights a potential area for further research.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF/water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a structurally unique boronic acid with significant potential in organic synthesis, particularly for the introduction of highly functionalized phenyl moieties. Its reactivity is predicted to be influenced by the strong electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups, as well as considerable steric hindrance from the ortho-substituents. These factors may necessitate more forcing reaction conditions compared to simpler arylboronic acids like phenylboronic acid. Further experimental studies are warranted to fully elucidate its performance in Suzuki-Miyaura cross-coupling reactions and to establish optimized protocols for its use. This guide provides a foundational comparison to aid researchers in the strategic selection of boronic acids for their synthetic endeavors.
References
- 1. alignchemical.com [alignchemical.com]
- 2. 2,4-Dichlorophenylboronic acid | 68716-47-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-Dichlorophenylboronic acid | 68716-47-2 [amp.chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. lookchem.com [lookchem.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Borono-6-trifluoromethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] 2-Borono-6-trifluoromethylbenzoic acid is therefore a highly valuable building block for the synthesis of novel pharmaceutical agents. This guide provides a validation of a proposed synthesis method and compares it with viable alternatives, supported by experimental data from analogous reactions in the literature.
Validated Synthesis Method: Miyaura Borylation
The palladium-catalyzed Miyaura borylation is a robust and widely used method for the synthesis of arylboronic esters from aryl halides.[3] This approach is proposed as the primary route for the synthesis of this compound, starting from the commercially available 2-bromo-6-(trifluoromethyl)benzoic acid. The resulting boronate ester can be subsequently hydrolyzed to the desired boronic acid. This method is noted for its excellent functional group tolerance.[4][5]
Experimental Protocol: Synthesis of 2-(Pinacolboranyl)-6-(trifluoromethyl)benzoic Acid
Materials:
-
2-Bromo-6-(trifluoromethyl)benzoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Toluene
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-(trifluoromethyl)benzoic acid (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 2-(pinacolboranyl)-6-(trifluoromethyl)benzoic acid.
-
Hydrolysis (Optional): The pinacol ester can often be used directly in subsequent reactions like Suzuki-Miyaura couplings.[3] If the free boronic acid is required, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) in a suitable solvent system.
Experimental Workflow
Caption: Workflow for the Miyaura Borylation Synthesis.
Comparison of Synthesis Methods
While Miyaura borylation is a highly effective method, other synthetic strategies can be considered. The following table compares the proposed method with viable alternatives.
| Parameter | Miyaura Borylation | Grignard Reaction & Borylation | Lithiation & Borylation | Iridium-Catalyzed C-H Borylation |
| Starting Material | 2-Bromo-6-(trifluoromethyl)benzoic acid | 2-Bromo-6-(trifluoromethyl)benzoic acid (ester) | 2-Bromo-6-(trifluoromethyl)benzoic acid (ester) | 2-(Trifluoromethyl)benzoic acid (ester) |
| Typical Yield | 70-90%[4] | 50-70%[6] | 60-80%[7] | 75-95%[8] |
| Purity | High after chromatography | High after purification | High after purification | High after chromatography |
| Reaction Time | 12-24 hours | 2-6 hours | 2-6 hours | 8-16 hours |
| Reaction Temperature | 80-100 °C | 0 °C to room temperature | -78 °C to room temperature | 80-120 °C |
| Scalability | Good | Moderate | Moderate | Good |
| Functional Group Tolerance | Excellent[4] | Poor (requires protection of acidic protons)[9] | Poor (requires protection of acidic protons) | Excellent[2][8] |
| Key Reagents | Pd catalyst, B₂pin₂, Base | Mg, Trialkyl borate | Organolithium reagent, Trialkyl borate | Ir catalyst, B₂pin₂ |
Alternative Synthesis Methods
Grignard Reaction followed by Borylation
This classical organometallic approach involves the formation of a Grignard reagent from an aryl halide, which then acts as a nucleophile to attack a boron electrophile, such as triisopropyl borate.
-
Protocol Outline: The carboxylic acid of 2-bromo-6-(trifluoromethyl)benzoic acid would first need to be protected, for instance, as a methyl or ethyl ester. The resulting aryl bromide ester would then be reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent.[9] This organomagnesium compound is then added to a solution of triisopropyl borate at low temperature, followed by acidic work-up to hydrolyze the boronate ester and deprotect the carboxylic acid.
-
Advantages: This method uses relatively inexpensive reagents.
-
Disadvantages: The Grignard reagent is highly basic and nucleophilic, showing poor tolerance for functional groups containing acidic protons (like the carboxylic acid) and electrophilic groups.[9] This necessitates protection and deprotection steps, adding to the overall synthesis time and potentially lowering the overall yield.
Lithiation-Borylation
Similar to the Grignard approach, this method involves a metal-halogen exchange using an organolithium reagent (e.g., n-butyllithium) to generate a highly reactive aryllithium species. This intermediate then reacts with a borate ester.
-
Protocol Outline: As with the Grignard reaction, the carboxylic acid must be protected. The protected 2-bromo-6-(trifluoromethyl)benzoic acid ester is dissolved in an anhydrous solvent and cooled to a low temperature (typically -78 °C). An organolithium reagent is then added to perform the lithium-halogen exchange. A borate ester is subsequently added to the aryllithium solution, followed by an acidic work-up.
-
Advantages: Can sometimes provide higher yields than the Grignard route for certain substrates.
-
Disadvantages: Requires cryogenic temperatures and strictly anhydrous conditions. The aryllithium reagent is extremely reactive, leading to poor functional group compatibility.
Iridium-Catalyzed C-H Borylation
This modern technique offers a more direct and atom-economical route by catalytically converting a C-H bond directly to a C-B bond, bypassing the need for a halogenated starting material.[2][8]
-
Protocol Outline: The synthesis would start with 2-(trifluoromethyl)benzoic acid, likely protected as an ester to direct the borylation to the ortho position. The ester, bis(pinacolato)diboron, and an iridium catalyst with a suitable ligand are heated in an inert solvent.[8] Following the reaction, the product is isolated and purified, and the ester can be hydrolyzed if the free carboxylic acid is needed.
-
Advantages: Highly efficient and avoids the use of pre-functionalized aryl halides. It exhibits excellent functional group tolerance and high regioselectivity, particularly for ortho-borylation when directed by a nearby functional group.[2][8]
-
Disadvantages: Requires a more expensive iridium catalyst. Optimization of the directing group and reaction conditions may be necessary.
Logical Comparison of Synthesis Routes
Caption: Comparison of Synthetic Pathways.
Conclusion
For the synthesis of this compound, Miyaura borylation stands out as the most practical and reliable method for general laboratory applications. Its high functional group tolerance, good yields, and operational simplicity make it a superior choice over traditional organometallic methods that require additional protection/deprotection steps. For researchers focused on process development and atom economy, Iridium-catalyzed C-H borylation presents a highly attractive, albeit more costly, alternative that circumvents the need for halogenated starting materials. The choice between these methods will ultimately depend on the specific requirements of the research, including scale, cost, and the availability of starting materials and catalysts.
References
- 1. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 2. Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ortho-C–H borylation of benzoate esters with bis(pinacolato)diboron catalyzed by iridium–phosphine complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mason.gmu.edu [mason.gmu.edu]
A Comparative Guide to Analytical Techniques for Characterizing 2-Borono-6-trifluoromethylbenzoic Acid and its Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Borono-6-trifluoromethylbenzoic acid, a key building block in medicinal chemistry and materials science. The selection of appropriate analytical methods is crucial for verifying the structure, assessing the purity, and quantifying the products of reactions involving this versatile compound. This document outlines the principles, experimental protocols, and comparative performance of essential analytical techniques to aid in method selection and data interpretation.
Introduction to Analytical Challenges
This compound presents a unique analytical challenge due to the presence of three distinct functional groups: a carboxylic acid, a boronic acid, and a trifluoromethyl group. Each of these moieties imparts specific chemical properties that can be leveraged for characterization but also requires careful consideration during method development. The boronic acid group is prone to dehydration, forming cyclic boroxines, and can interact with diols, while the trifluoromethyl group offers a unique spectroscopic handle, particularly in ¹⁹F NMR.
Chromatographic Techniques for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and its reaction products. Due to the polar nature of the carboxylic acid and boronic acid groups, reversed-phase HPLC is the most common modality.
Table 1: Comparison of HPLC-Based Methods
| Parameter | HPLC-UV | HPLC-MS (ESI) |
| Primary Information | Purity, Quantification, Retention Time | Molecular Weight, Structural Fragments, Purity |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Selectivity | Based on chromatographic separation | High (mass-to-charge ratio) |
| Key Advantage | Robust, widely available, good for quantification with a reference standard. | Provides molecular weight confirmation, essential for identifying unknown products. |
| Key Limitation | Does not provide structural information beyond retention time comparison. | Requires volatile mobile phases (e.g., no phosphate buffers). Ion suppression can be an issue. |
| Typical Column | C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) | C18, C8 (e.g., 50-150 mm x 2.1 mm, <3 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). | Acetonitrile/Water or Methanol/Water with volatile modifiers (e.g., 0.1% Formic Acid, Ammonium Acetate). |
Experimental Protocol: Reversed-Phase HPLC-UV
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration. For example: 0-15 min, 10-90% B; 15-17 min, 90% B; 17.1-20 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous identification of this compound and its derivatives. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are all highly informative.
Table 2: NMR Spectroscopic Data for Structural Characterization (Predicted for this compound in a suitable deuterated solvent)
| Nucleus | Key Information Provided | Expected Chemical Shift (ppm) & Multiplicity |
| ¹H NMR | Provides information on the aromatic protons and the acidic protons of the carboxylic and boronic acid groups. | Aromatic protons (3H) will appear in the downfield region (typically 7.5-8.5 ppm) with complex splitting patterns. The carboxylic acid proton will be a broad singlet at a very downfield shift (>10 ppm). The boronic acid protons will also be a broad singlet, and its position is concentration and solvent dependent. |
| ¹³C NMR | Shows the carbon framework of the molecule. | The carboxylic carbon will be in the 165-175 ppm range. The carbon bearing the boronic acid group will be shielded relative to the other aromatic carbons. The trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ¹¹B NMR | Confirms the presence and electronic environment of the boron atom. | A broad singlet is expected in the range of 28-34 ppm for the trigonal planar boronic acid. |
| ¹⁹F NMR | A highly sensitive and specific probe for the trifluoromethyl group. | A singlet is expected around -60 to -65 ppm relative to a CFCl₃ standard. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra. For ¹³C, a sufficient number of scans will be required to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and obtaining fragmentation patterns that aid in structural confirmation. Electrospray ionization (ESI) is a common technique for this type of molecule, often coupled with HPLC (LC-MS).
Table 3: Expected Mass Spectrometry Data for this compound (MW: 233.94 g/mol )
| Ionization Mode | Expected Ion | m/z | Notes |
| Negative ESI | [M-H]⁻ | 232.9 | The deprotonated molecule is often the base peak. |
| [M-H₂O-H]⁻ | 214.9 | Loss of water from the boronic acid moiety. | |
| [M-B(OH)₂]⁻ | 189.0 | Loss of the boronic acid group. | |
| Positive ESI | [M+H]⁺ | 234.9 | The protonated molecule. |
| [M-OH]⁺ | 216.9 | Loss of a hydroxyl group. |
Experimental Protocol: LC-MS (ESI)
-
LC System: As described in the HPLC protocol, but using volatile mobile phase modifiers.
-
Mass Spectrometer: An ESI-MS system (e.g., quadrupole, time-of-flight).
-
Ionization: Electrospray ionization in both positive and negative modes.
-
Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.
Table 4: Key FTIR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong, sharp |
| B-O Stretch (Boronic Acid) | 1330-1380 | Strong |
| O-H Stretch (Boronic Acid) | 3200-3600 | Broad |
| C-F Stretch (Trifluoromethyl) | 1100-1300 | Strong, often multiple bands |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
X-ray Crystallography for Unambiguous Structure Determination
For crystalline products, single-crystal X-ray diffraction provides the absolute and unambiguous determination of the molecular structure, including stereochemistry and solid-state packing.[1][2] This technique is particularly valuable for confirming the structure of novel derivatives or resolving any ambiguities from spectroscopic data.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of analysis and potential interactions of this compound.
Caption: A general analytical workflow for the characterization of products derived from this compound.
Caption: Chemical equilibria of boronic acids, which are important considerations during analysis and sample handling.
Conclusion
The comprehensive characterization of this compound and its products requires a multi-technique approach. HPLC is essential for purity assessment and quantification, while a combination of NMR, MS, and FTIR spectroscopy is necessary for robust structural elucidation. For crystalline materials, X-ray crystallography offers definitive structural confirmation. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently characterize these important compounds and ensure the quality and reliability of their scientific findings.
References
A Comparative Analysis of Synthetic Yields for Trifluoromethylphenylboronic Acids
For researchers, scientists, and drug development professionals, the efficient synthesis of key building blocks is paramount. Trifluoromethylphenylboronic acids are crucial reagents in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the trifluoromethylphenyl moiety. This guide provides a comparative analysis of the synthetic yields of ortho-, meta-, and para-trifluoromethylphenylboronic acids, supported by experimental data, to inform synthetic strategy and decision-making.
Yield Comparison of Trifluoromethylphenylboronic Acid Isomers
The synthesis of trifluoromethylphenylboronic acids is most commonly achieved through the reaction of a corresponding trifluoromethylphenyl halide with an organolithium reagent followed by quenching with a borate ester (lithiation-borylation), or via the formation of a Grignard reagent followed by a similar quenching step. The yields of these reactions can vary depending on the position of the trifluoromethyl group on the phenyl ring.
| Isomer | Starting Material | Synthetic Method | Reported Yield (%) |
| para (4-CF₃) | p-Bromobenzotrifluoride | Lithiation-Borylation | 54%[1] |
| ortho (2-CF₃) | 2-Chlorobenzotrifluoride | Grignard Reaction | High Yield (implied)¹ |
| meta (3-CF₃) | - | - | Data Not Available |
| para (4-OCF₃) | 1-Bromo-4-(trifluoromethoxy)benzene | Lithiation-Borylation | 90.4%[2] |
| meta-CF₃, ortho-CHO | 2-Bromo-5-(trifluoromethyl)benzaldehyde | Two-step synthesis | 26%[3] |
¹A high yield for the Grignard reagent was reported, which is a key intermediate in the synthesis of the boronic acid. The synthesis of a derivative, 2'-trifluoromethyl-aromatic ketone, proceeded in 83% yield from this Grignard reagent[4].
Experimental Protocols
Detailed methodologies for the synthesis of trifluoromethylphenylboronic acids are crucial for reproducibility and optimization. Below are representative experimental protocols based on the available literature.
Synthesis of 4-(Trifluoromethyl)phenylboronic Acid via Lithiation-Borylation[1]
-
Reaction Setup: A 500 mL three-necked flask is charged with 33 g (0.15 mol) of p-bromobenzotrifluoride under a nitrogen atmosphere. 200 mL of anhydrous tetrahydrofuran (THF) is added, and the mixture is stirred.
-
Lithiation: The solution is cooled to -78 °C, and 100 mL (0.16 mol) of n-butyllithium (1.6 M in hexanes) is added dropwise. The reaction is stirred for 1 hour at -78 °C.
-
Borylation: 22.3 mL (0.20 mol) of trimethyl borate is added, and the reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours.
-
Work-up and Isolation: 100 mL of 1 M hydrochloric acid is added to the reaction mixture and stirred for 1 hour. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated brine and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the resulting solid is washed with chloroform to yield 15 g (54%) of 4-trifluoromethylphenylboronic acid as a white solid.[1]
General Procedure for Grignard Reagent Formation[5]
-
Initiation: In an oven-dried flask under an inert atmosphere, magnesium turnings are placed. A small amount of the corresponding trifluoromethylphenyl halide (e.g., 2-chlorobenzotrifluoride) dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) is added to initiate the reaction.
-
Addition: The remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: The reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution can then be used in the subsequent borylation step.
Synthetic Workflow and Key Intermediates
The synthesis of trifluoromethylphenylboronic acids typically proceeds through a common workflow involving the formation of an organometallic intermediate.
Caption: General synthetic workflow for trifluoromethylphenylboronic acids.
Considerations for Synthesis and Applications
The choice of synthetic route can be influenced by the availability of starting materials, desired scale, and the specific isomer being synthesized. The electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the starting halides and the stability of the organometallic intermediates.
Trifluoromethylphenylboronic acids are indispensable tools in modern organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a wide array of functionalized aromatic compounds.
Caption: Role of trifluoromethylphenylboronic acids in Suzuki-Miyaura coupling and subsequent applications.
References
- 1. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]
- 2. 4-Trifluoromethoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Synthesized 2-Borono-6-trifluoromethylbenzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for assessing the purity of 2-Borono-6-trifluoromethylbenzoic acid, a key building block in medicinal chemistry and materials science. We present supporting experimental data and detailed protocols to ensure accurate and reliable purity determination.
The unique chemical nature of boronic acids, including their propensity to form cyclic anhydrides (boroxines) and their susceptibility to hydrolysis, presents specific challenges for purity analysis. This guide will compare the most effective analytical methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to equip researchers with the knowledge to select the most appropriate technique for their needs.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, or high-throughput screening. The following table summarizes the key performance aspects of the most common techniques.
| Analytical Technique | Principle | Information Provided | Throughput | Key Advantages | Common Challenges |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Quantitative purity (% area), retention time, detection of non-volatile impurities. | High | Excellent for quantification and separation of complex mixtures.[1][2] | On-column hydrolysis or degradation can occur.[3][4] Method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals. | Medium | Provides detailed structural information. ¹¹B NMR is specific for boron-containing compounds.[5][6] | Oligomerization can lead to complex spectra.[7] Lower sensitivity compared to MS. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities and by-products. | High | High sensitivity and specificity. Can be coupled with LC for enhanced separation.[8][9] | Boronic acids can form adducts and boroxines, complicating spectra.[10][11] Derivatization may be required for GC-MS.[9][11] |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate purity assessment. Below are recommended starting protocols for each of the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative analysis of this compound and the separation of potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Acquity BEH C18)[8]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate[8]
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient could be 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and a blank (solvent) onto the HPLC system. The purity is determined by the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated methanol (CD₃OD) or Deuterated water (D₂O)
-
Internal standard (optional, for quantitative NMR)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of CD₃OD or D₂O. The use of protic deuterated solvents helps to break down boroxine trimers and sharpen the NMR signals.[7]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the aromatic and other characteristic signals of this compound.
-
Identify and integrate any impurity signals. The relative integration can be used to estimate the molar ratio of impurities.
-
-
¹¹B NMR Acquisition:
Mass Spectrometry (MS)
Mass spectrometry provides crucial information on the molecular weight of the synthesized compound and can help in the identification of impurities.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, often coupled to an LC system (LC-MS).[8]
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in the mobile phase.
-
LC-MS Analysis (ESI):
-
Chromatography: Use a short C18 column with a fast gradient of water and acetonitrile (both containing 0.1% formic acid for positive ion mode) to quickly elute the compound of interest.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Range: m/z 100 - 500
-
Analysis: Look for the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound (233.94 g/mol ). Also, screen for potential impurities, such as starting materials, by-products, or dimeric/trimeric species. The presence of boroxines can complicate the analysis.[10][11]
-
-
Visualizing the Workflow and Application
To further clarify the process and potential applications of this compound, the following diagrams have been generated.
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Hypothetical signaling pathway where a derivative might act as a kinase inhibitor.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to 2-Borono-6-trifluoromethylbenzoic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
2-Borono-6-trifluoromethylbenzoic acid (CAS: 1256345-62-6) is a specialized building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid and a trifluoromethyl group ortho to a carboxylic acid on a phenyl ring, suggests its primary utility in introducing the 2-carboxy-3-trifluoromethylphenyl moiety into complex molecules. This guide provides a comparative analysis of this compound, its inferred applications based on structurally similar compounds, and a comparison with other commercially available trifluoromethyl-substituted phenylboronic acids.
Inferred Primary Application: Suzuki-Miyaura Cross-Coupling
The structure of this compound strongly indicates its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The ortho-carboxylic acid group provides a handle for further functionalization or can act as a key pharmacophoric feature.
Due to the steric hindrance from the two ortho substituents, Suzuki-Miyaura coupling with this compound likely requires optimized reaction conditions, such as the use of specialized palladium precatalysts and bulky, electron-rich phosphine ligands to achieve high yields.
Comparison with Alternative Trifluoromethyl-Substituted Phenylboronic Acids
While specific experimental data for this compound is limited in publicly accessible literature, a comparison with other commercially available trifluoromethyl-substituted phenylboronic acids can provide valuable context for researchers.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Features & Known Applications |
| This compound | 1256345-62-6 | 233.94 | Inferred for Suzuki-Miyaura coupling to introduce a sterically hindered trifluoromethyl- and carboxy-substituted phenyl group.[1][2][3][4] |
| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | 182344-23-6 | 207.92 | Used in Suzuki-Miyaura cross-coupling reactions for the synthesis of pharmaceuticals and agrochemicals; the trifluoromethyl group enhances lipophilicity and bioactivity.[5] |
| [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid | Not Available | ~256.98 | A building block for novel pharmaceuticals via Suzuki-Miyaura coupling; the combination of electron-withdrawing groups enhances stability and reactivity.[6] |
| ortho-Trifluoromethylphenylboronic acid | 1423-27-4 | 189.94 | Used in cross-coupling reactions; steric hindrance from the ortho-trifluoromethyl group can influence reaction kinetics and acidity.[7] |
| 2-Bromo-6-(trifluoromethyl)benzoic acid | 177420-64-3 | 269.01 | A precursor for the synthesis of boronic acids or can be used in other cross-coupling reactions where a bromine is required.[8] |
Experimental Protocols
While a specific, validated protocol for this compound is not available, the following generalized protocol for a Suzuki-Miyaura coupling reaction with a sterically hindered arylboronic acid can serve as a starting point for methods development.
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, XPhos, 4-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) through several vacuum/backfill cycles. Degassed solvent (e.g., THF, dioxane, toluene) and degassed water (if using a biphasic system) are then added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (ranging from room temperature to reflux, typically 80-110 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing Synthetic Pathways and Mechanisms
To aid in the conceptualization of the proposed application, the following diagrams illustrate the key processes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 1256345-62-6 [sigmaaldrich.com]
- 3. Angene - this compound | 1256345-62-6 | MFCD17214244 | AGN-PC-0WA674 [japan.angenechemical.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Sterically Hindered Trifluoromethylated Biaryls: 2-Borono-6-trifluoromethylbenzoic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. When this moiety is required on a sterically congested biaryl scaffold, the choice of synthetic methodology and reagents is critical. This guide provides a comparative overview of 2-Borono-6-trifluoromethylbenzoic acid and its alternatives for the synthesis of such compounds, with a focus on the Suzuki-Miyaura cross-coupling reaction. While specific experimental data for this compound is limited in published literature, this guide offers a comparison based on established principles of organic chemistry and known reactivity of related compounds.
The Subject: 2-Borono-6-(trifluoromethyl)benzoic acid
2-Borono-6-(trifluoromethyl)benzoic acid (CAS: 1256345-62-6) is a trifunctional reagent featuring a boronic acid, a trifluoromethyl group, and a carboxylic acid on a phenyl ring. The ortho-substitution of both the boronic acid and the trifluoromethyl group makes it a potentially valuable building block for the synthesis of sterically hindered biaryl compounds. The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups is expected to influence the reactivity of the boronic acid in cross-coupling reactions.
The Alternative: 2-Bromo-1-(trifluoromethyl)benzene
A common alternative approach to introduce a 2-(trifluoromethyl)phenyl group is through the use of 2-bromo-1-(trifluoromethyl)benzene in a Suzuki-Miyaura coupling reaction with an arylboronic acid. This reagent is commercially available and widely used.
Performance Comparison: A Theoretical Overview
Direct quantitative comparison is challenging without specific experimental data for this compound. However, a qualitative comparison based on the known effects of the substituents can be made.
| Feature | This compound | 2-Bromo-1-(trifluoromethyl)benzene (with Arylboronic Acid) |
| Coupling Partner | Aryl Halide (Br, I) or Triflate | Arylboronic Acid or Ester |
| Key Challenge | Potential for slower transmetalation due to electron-withdrawing groups. Steric hindrance from the ortho-CF3 and -COOH groups. | Steric hindrance from the ortho-CF3 group on the aryl halide. |
| Potential Side Reactions | Protodeboronation of the boronic acid under basic conditions. Decarboxylation at high temperatures. | Homocoupling of the arylboronic acid. |
| Functional Group Compatibility | The carboxylic acid group may require protection in some cases or could be used for further functionalization. | Tolerates a wide range of functional groups on the arylboronic acid. |
| Expected Reactivity | The electron-withdrawing CF3 and COOH groups decrease the nucleophilicity of the boronic acid, potentially requiring more forcing reaction conditions (higher temperature, stronger base, more active catalyst). | The electron-withdrawing CF3 group can activate the C-Br bond towards oxidative addition, potentially allowing for milder reaction conditions. |
Experimental Protocols: A General Guideline for Suzuki-Miyaura Coupling
The following is a general experimental protocol that can be adapted for the use of this compound or its alternatives. Optimization of the catalyst, ligand, base, and solvent is often necessary for a specific substrate combination.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid reagent (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add the aryl halide, boronic acid reagent, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing the Synthesis
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Biaryl Synthesis
The Trifluoromethyl Group in Suzuki Coupling: A Comparative Guide to its Electronic Effects
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The electronic nature of the coupling partners plays a pivotal role in the reaction's success. This guide provides a detailed comparison of the electronic effects of the trifluoromethyl (CF₃) group in Suzuki coupling reactions, contrasting its performance with other common substituents. The potent electron-withdrawing nature of the CF₃ group significantly influences reaction outcomes, a factor of critical importance in the synthesis of pharmaceuticals and functional materials.
The Pronounced Electron-Withdrawing Character of the Trifluoromethyl Group
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic synthesis.[1][2] This property is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I). This electronic pull has profound implications for the reactivity of aryl halides and arylboronic acids in the Suzuki-Miyaura catalytic cycle.
When attached to an aryl halide, the CF₃ group enhances the electrophilicity of the carbon atom bonded to the halogen. This increased positive character at the reaction center facilitates the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[3] Conversely, when the CF₃ group is present on the arylboronic acid, its strong electron-withdrawing nature decreases the nucleophilicity of the aryl group, which can slow down the transmetalation step.[4]
Performance in Suzuki Coupling: A Quantitative Comparison
The following table summarizes experimental data on the yields of Suzuki-Miyaura coupling reactions with aryl bromides bearing various para-substituents, including the trifluoromethyl group, when coupled with phenylboronic acid. The data, compiled from various sources, illustrates the impact of electronic effects under comparable reaction conditions.
| Substituent (on Aryl Bromide) | Electronic Nature | Hammett Constant (σp) | Typical Yield (%) | Reference |
| -OCH₃ | Strong Electron-Donating | -0.27 | 95 | [5] |
| -CH₃ | Weak Electron-Donating | -0.17 | 92 | [5] |
| -H | Neutral | 0.00 | 88 | [5] |
| -Cl | Weak Electron-Withdrawing | 0.23 | 94 | [5] |
| -COCH₃ | Moderate Electron-Withdrawing | 0.50 | 98 | [6] |
| -CF₃ | Strong Electron-Withdrawing | 0.54 | 96 | [5] |
| -NO₂ | Strong Electron-Withdrawing | 0.78 | 99 | [5] |
Disclaimer: The yields presented are compiled from different studies and are for illustrative purposes. Direct comparison may be affected by variations in reaction conditions.
As the data indicates, aryl bromides with electron-withdrawing groups, including the trifluoromethyl group, generally exhibit high yields in Suzuki coupling reactions. This is consistent with the acceleration of the oxidative addition step. While extremely strong electron-withdrawing groups like the nitro group can lead to slightly higher yields in some cases, the trifluoromethyl group consistently promotes efficient coupling.
Experimental Protocols
A detailed methodology for a comparative Suzuki-Miyaura coupling experiment is provided below. This protocol is representative of the conditions under which the comparative data is generated.
General Procedure for Suzuki-Miyaura Cross-Coupling of para-Substituted Aryl Bromides with Phenylboronic Acid:
Materials:
-
para-Substituted aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the para-substituted aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed toluene (10 mL) and degassed water (1 mL) are added via syringe.
-
The reaction mixture is heated to 100°C and stirred for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Implications and Logical Relationships
The electronic effects of the trifluoromethyl group can be visualized within the context of the Suzuki-Miyaura catalytic cycle. The following diagram illustrates the key steps and how the CF₃ group's properties influence the reaction pathway.
Caption: Influence of the CF₃ group on the Suzuki-Miyaura cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Suzuki-Miyaura Coupling: Benchmarking 2-Borono-6-trifluoromethylbenzoic Acid
For researchers, scientists, and professionals in drug development, the strategic selection of coupling reagents is paramount to the successful and efficient synthesis of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, valued for its versatility and functional group tolerance. This guide provides a comparative overview of 2-Borono-6-trifluoromethylbenzoic acid, benchmarking its anticipated performance against commonly used boronic acids. Due to the limited direct experimental data for this compound in publicly accessible literature, this guide establishes a benchmark based on the known electronic and steric effects of its functional groups, supported by experimental data for analogous compounds.
Performance Comparison of Boronic Acid Coupling Reagents
The performance of a boronic acid in a Suzuki-Miyaura coupling is significantly influenced by its electronic and steric properties. The subject of this guide, this compound, possesses two strongly electron-withdrawing groups: a trifluoromethyl group (-CF₃) and a carboxylic acid group (-COOH), both positioned ortho to the boronic acid. This substitution pattern is expected to have a pronounced impact on its reactivity.
Qualitative Benchmarking of this compound:
-
Reactivity: The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups is anticipated to increase the Lewis acidity of the boron center. This can facilitate the transmetalation step of the catalytic cycle, potentially leading to faster reaction rates compared to electron-neutral or electron-rich boronic acids.
-
Stability: A significant challenge with some boronic acids is their propensity to undergo protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired product. Electron-deficient boronic acids can be more susceptible to this decomposition pathway, particularly under harsh basic conditions. Therefore, careful optimization of reaction conditions, such as the choice of a milder base, is crucial.
-
Steric Hindrance: The presence of two ortho-substituents may introduce steric hindrance, which could potentially slow down the coupling reaction, especially with sterically demanding coupling partners.
Quantitative Data for Common Boronic Acids:
To provide a quantitative context, the following table summarizes typical yields for Suzuki-Miyaura coupling reactions with other commonly used boronic acids. These reactions were conducted under various optimized conditions, and the data serves as a general reference for expected performance.
| Boronic Acid Reagent | Coupling Partner (Aryl Halide) | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Yield (%) | Reference |
| Phenylboronic acid | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [1] |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 91-99 | [2] |
| 2-Carboxyphenylboronic acid | Aryl Halide | Not Specified | Not Specified | Not Specified | Generally good yields | [3] |
| 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | Pd nanoparticles on G-COOH | K₂CO₃ | DMF/H₂O | ~80-90 | [4][5] |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates, particularly for challenging reagents like this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/Water mixture)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography on silica gel.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Nuances of Suzuki Reactions with Fluorinated Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The incorporation of fluorine into these molecules is a widely used strategy to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the mechanistic aspects and performance of fluorinated boronic acids in Suzuki reactions, supported by experimental data, to aid in reaction optimization and catalyst selection.
Performance Comparison: The Impact of Fluorine Substitution
The strong electron-withdrawing nature of fluorine atoms significantly alters the electronic properties of the arylboronic acid, which in turn influences the kinetics of the Suzuki-Miyaura coupling. This effect is most pronounced in the transmetalation step, which is often rate-determining. While conventional wisdom might suggest that electron-withdrawing groups on the boronic acid slow down the reaction, studies have shown that fluorinated arylboronic acids can exhibit comparable or even superior performance to their non-fluorinated counterparts, depending on the reaction conditions.
A direct comparison of the coupling of 1-bromo-4-fluorobenzene with 4-fluorophenylboronic acid versus phenylboronic acid, catalyzed by palladium nanoparticles on a modified graphene support, reveals the nuanced effect of fluorination.
Table 1: Comparative Conversion Rates of 4-Fluorophenylboronic Acid vs. Phenylboronic Acid [1]
| Time (h) | Temperature (°C) | Arylboronic Acid | Conversion (%) |
| 3 | 70 | Phenylboronic Acid | ~55 |
| 3 | 70 | 4-Fluorophenylboronic Acid | ~50 |
| 8 | 70 | Phenylboronic Acid | ~65 |
| 8 | 70 | 4-Fluorophenylboronic Acid | ~60 |
| 24 | 70 | Phenylboronic Acid | ~70 |
| 24 | 70 | 4-Fluorophenylboronic Acid | ~65 |
| 48 | 70 | Phenylboronic Acid | ~70 |
| 48 | 70 | 4-Fluorophenylboronic Acid | ~65 |
| 3 | 110 | Phenylboronic Acid | ~90 |
| 3 | 110 | 4-Fluorophenylboronic Acid | >95 |
| 8 | 110 | Phenylboronic Acid | ~90 |
| 8 | 110 | 4-Fluorophenylboronic Acid | >95 |
| 24 | 110 | Phenylboronic Acid | ~90 |
| 24 | 110 | 4-Fluorophenylboronic Acid | >95 |
| 48 | 110 | Phenylboronic Acid | ~90 |
| 48 | 110 | 4-Fluorophenylboronic Acid | >95 |
Table 2: Comparative Turnover Frequencies (TOF) at 3 hours [1]
| Arylboronic Acid | Temperature (°C) | TOF (h⁻¹) |
| Phenylboronic Acid | 70 | ~50 |
| 4-Fluorophenylboronic Acid | 70 | ~45 |
| Phenylboronic Acid | 110 | ~50 |
| 4-Fluorophenylboronic Acid | 110 | 67.1 |
At a lower temperature (70°C), phenylboronic acid shows a slightly higher initial conversion rate. However, at a higher temperature (110°C), 4-fluorophenylboronic acid not only reaches near-quantitative conversion faster but also exhibits a significantly higher turnover frequency (TOF), indicating a more efficient catalytic process under these conditions.[1] This suggests that the increased Lewis acidity of the fluorinated boronic acid may facilitate the transmetalation step, particularly at elevated temperatures.
The performance of other fluorinated boronic acids in various Suzuki-Miyaura couplings further illustrates their utility.
Table 3: Performance of Various Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 |
Note: Data in this table is compiled from various sources and represents typical yields. Direct comparison can be misleading due to variations in reaction conditions.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The electronic effects of fluorine substituents on the boronic acid primarily impact the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Two primary pathways are proposed for the transmetalation step: the "boronate" pathway, involving the reaction of an activated boronate species ([Ar'B(OH)₃]⁻) with the palladium(II) complex, and the "oxopalladium" pathway, which involves direct reaction between the neutral boronic acid and a palladium-hydroxo complex.
The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center. This has two key consequences:
-
Facilitated Boronate Formation: The increased acidity can facilitate the formation of the boronate species in the presence of a base, potentially accelerating the boronate pathway.
-
Enhanced Reactivity in the Oxopalladium Pathway: A more Lewis acidic boronic acid can interact more strongly with the palladium-hydroxo complex in the oxopalladium pathway.
However, the presence of fluoride ions, often used as a base (e.g., CsF), can have a dual role. While fluoride can promote the formation of a highly reactive trans-[ArPdF(L)₂] complex that readily undergoes transmetalation, an excess of fluoride can also lead to the formation of unreactive anionic boronate species like [Ar'BF(OH)₂]⁻, which can inhibit the reaction.
Caption: Logical flow of fluorine's electronic influence on reactivity.
The superior performance of 4-fluorophenylboronic acid at higher temperatures suggests that the increased Lewis acidity plays a crucial role in overcoming the activation barrier for transmetalation, leading to a more efficient catalytic turnover.
Experimental Protocols
Reproducible and detailed experimental protocols are critical for comparative studies. Below is a representative protocol for the comparative kinetic analysis of phenylboronic acid and 4-fluorophenylboronic acid.
Protocol: Comparative Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene [1]
1. Catalyst Preparation:
-
A heterogeneous catalyst of palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10) is used.
2. Reaction Setup:
-
To a reaction vessel, add 1-bromo-4-fluorobenzene (1 mmol), the respective boronic acid (phenylboronic acid or 4-fluorophenylboronic acid, 1.2 mmol), and K₂CO₃ (2 mmol).
-
Add the G-COOH-Pd-10 catalyst (10 mol% Pd).
-
Add a 95:5 mixture of DMF/H₂O (5 mL) as the solvent.
3. Reaction Conditions:
-
The reaction mixture is stirred vigorously and heated to the desired temperature (70°C or 110°C) in a preheated oil bath.
4. Monitoring and Analysis:
-
Aliquots of the reaction mixture are taken at specified time intervals (e.g., 3, 8, 24, and 48 hours).
-
The reaction progress is monitored by Gas Chromatography (GC) to determine the conversion of 1-bromo-4-fluorobenzene.
-
An internal standard can be used for more precise quantification.
5. Turnover Frequency (TOF) Calculation:
-
TOF is calculated using the formula: TOF = (moles of product) / (moles of catalyst × time).
Caption: Workflow for the comparative kinetic study.
Conclusion
The use of fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions presents a nuanced picture. The strong electron-withdrawing properties of fluorine increase the Lewis acidity of the boron center, which can, under optimized conditions, lead to enhanced reaction rates and catalyst efficiency, particularly at elevated temperatures. However, the choice of base and the potential for forming unreactive boronate species must be carefully considered. The provided data and protocols offer a framework for researchers to rationally design and optimize Suzuki reactions involving these valuable fluorinated building blocks, ultimately accelerating the synthesis of novel compounds for pharmaceutical and materials science applications.
References
A Comparative Guide to Biphenyl Synthesis: Leveraging 2-Borono-6-trifluoromethylbenzoic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of complex biphenyl structures is a cornerstone of modern medicinal chemistry and materials science. The choice of synthetic route can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of the performance of 2-Borono-6-trifluoromethylbenzoic acid in the widely-used Suzuki-Miyaura cross-coupling reaction against alternative synthetic strategies, supported by experimental data and detailed protocols.
The strategic introduction of a trifluoromethyl group and a carboxylic acid moiety onto a biphenyl scaffold can impart desirable pharmacokinetic and physicochemical properties to a molecule. This compound presents itself as a valuable building block for this purpose. However, the steric hindrance imposed by the ortho-substituents presents unique challenges in achieving efficient carbon-carbon bond formation. This guide will explore the nuances of utilizing this specific boronic acid and compare its efficacy with other established cross-coupling methodologies.
Performance Comparison of Biphenyl Synthesis Methods
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. However, for sterically hindered substrates like this compound, reaction conditions must be carefully optimized. The following table provides a comparative overview of the Suzuki-Miyaura reaction with this substrate against alternative cross-coupling reactions that can be employed for the synthesis of similar biphenyl structures. It is important to note that direct comparative studies using this compound across all these methods are scarce in the literature; therefore, data for structurally related, sterically hindered boronic acids are included to provide a broader context.
| Reaction | Organometallic Reagent | Coupling Partner | Typical Catalyst System | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., this compound) | Aryl Halide/Triflate | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a bulky phosphine ligand (e.g., SPhos, RuPhos) and a base (e.g., K₃PO₄, Cs₂CO₃) | 65-98% (for sterically hindered substrates)[1][2] | High functional group tolerance; commercially available reagents; generally non-toxic byproducts.[3] | Steric hindrance can significantly reduce reaction rates and yields, requiring specialized ligands and conditions.[1] |
| Negishi Coupling | Organozinc Reagent | Aryl Halide/Triflate | Ni or Pd catalyst (e.g., Pd(PPh₃)₄) | 75-95%[4] | High reactivity of organozinc reagents can overcome some steric challenges. | Organozinc reagents are often moisture and air-sensitive, requiring inert reaction conditions.[5] |
| Stille Coupling | Organostannane Reagent | Aryl Halide/Triflate | Pd catalyst (e.g., Pd(PPh₃)₄), often with a Cu(I) co-catalyst for hindered substrates.[6] | Good to excellent | Organostannanes are stable to air and moisture and tolerate a wide range of functional groups.[7][8] | The high toxicity of organotin compounds is a significant drawback.[7][9] |
| Hiyama Coupling | Organosilane Reagent | Aryl Halide/Triflate | Pd catalyst (e.g., Pd(OAc)₂) with an activating agent (e.g., TBAF).[4] | Good to excellent | Organosilanes are low-cost, low-toxicity, and highly stable.[10] | Requires an activating agent, which can add complexity to the reaction setup.[11] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful synthesis of biphenyls, especially when dealing with sterically hindered substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with this compound (Representative Protocol)
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide (e.g., 1-bromo-2,4,6-trimethylbenzene)
-
This compound
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Add the hindered aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add the anhydrous solvent (to achieve a concentration of ~0.1 M).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Negishi Coupling (General Procedure)
This protocol requires strict anhydrous and oxygen-free conditions.[5]
Materials:
-
Organohalide (1.0 equivalent)
-
Organozinc reagent (1.2 equivalents, prepared in situ or from a commercial source)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of the organohalide in anhydrous THF.
-
Add the palladium catalyst.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Structural Confirmation: Spectroscopic Analysis
Confirmation of the biphenyl structure is typically achieved through a combination of NMR spectroscopy and mass spectrometry. For a biphenyl product derived from this compound, the following spectroscopic characteristics would be expected:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both phenyl rings. The integration of these signals would correspond to the number of protons on each ring. The coupling patterns (e.g., doublets, triplets, multiplets) would provide information about the substitution pattern.
-
¹³C NMR: The spectrum would display signals for all carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons would be indicative of the biphenyl structure.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group would be observed at a characteristic chemical shift.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of the synthesized biphenyl.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in biphenyl synthesis, the following diagrams illustrate the general catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Conclusion
The synthesis of biphenyls from this compound via Suzuki-Miyaura coupling is a viable and powerful method, provided that optimized conditions, particularly the use of bulky phosphine ligands, are employed to overcome steric hindrance. While alternative methods like Negishi, Stille, and Hiyama couplings offer potential advantages in specific contexts, the Suzuki-Miyaura reaction remains a preferred choice due to its operational simplicity and the stability of its reagents. For researchers in drug discovery and materials science, a thorough understanding of these comparative methodologies is essential for the efficient and successful synthesis of novel biphenyl-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. Negishi Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Hiyama Coupling with Palladium - ChemistryViews [chemistryviews.org]
- 11. Hiyama Coupling [organic-chemistry.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Borono-6-trifluoromethylbenzoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Borono-6-trifluoromethylbenzoic acid (CAS No. 1256345-62-6) is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for its safe disposal, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS). While the SDS for this compound suggests no known hazards, it is best practice to handle it with the care afforded to potentially hazardous chemicals, especially given that structurally similar compounds are classified as irritants.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes or airborne particles.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact.[2][3][4] |
| Skin and Body | Laboratory coat. | Protects against accidental spills and contamination of personal clothing.[5] |
| Respiratory | Use in a well-ventilated area or fume hood. | Minimizes inhalation of any dust or vapors.[2][6] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as chemical waste. It should not be disposed of down the drain or in regular trash.[7] The recommended method is to dispose of the contents and its container at an approved waste disposal plant.[2][5][6]
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification: Clearly label this compound waste with its full chemical name and any known hazard information.
-
Containerization:
-
Place solid waste into a designated, sealable, and chemically compatible container.
-
For solutions, use a sealed, leak-proof container. Do not mix with other incompatible waste streams.
-
-
Spill Management:
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Always follow local, state, and federal regulations.[7]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
First Aid Measures in Case of Exposure
In the event of accidental exposure during handling or disposal, follow these first aid measures and seek medical attention.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2] |
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aplng.com.au [aplng.com.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2-Borono-6-trifluoromethylbenzoic acid
Essential Safety and Handling Guide for 2-Borono-6-trifluoromethylbenzoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling boronic acids and trifluoromethyl-containing compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information and to adhere to all institutional and regulatory safety protocols.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data from related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5][6][7][8] The trifluoromethyl group is generally stable; however, the overall reactivity and toxicity of the molecule are primary concerns.[9][10]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][12]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[9]
-
Wash hands thoroughly with soap and water after handling and before breaks.[11][12]
-
Do not eat, drink, or smoke in the laboratory.[11]
-
Remove any contaminated clothing immediately and wash it before reuse.[6][11]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][11][12] | To protect eyes from contact, which can cause serious irritation.[11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately upon contamination.[11][12][13] | To prevent skin contact and potential irritation.[11] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[11][12] | To protect skin from accidental splashes or spills.[11] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][11][12] | To prevent respiratory tract irritation.[11][12] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[12]
-
-
Handling the Compound:
-
Post-Handling:
-
Clean the work area thoroughly to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12]
-
Properly remove and dispose of PPE.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[11]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[2][11] Do not pour waste down the drain.[8][11]
-
Contaminated Materials: Contaminated materials, such as gloves and paper towels, should be placed in a designated hazardous waste container.
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[11]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[11]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11] Avoid raising dust.[11]
-
Clean-up: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. angenechemical.com [angenechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. aplng.com.au [aplng.com.au]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
